1,3-Dioxolane-2,2-diethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-hydroxyethyl)-1,3-dioxolan-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c8-3-1-7(2-4-9)10-5-6-11-7/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQISMXPUYQRVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341826 | |
| Record name | 1,3-Dioxolane-2,2-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5694-95-1 | |
| Record name | 1,3-Dioxolane-2,2-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-hydroxyethyl)-1,3-dioxolan-2-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dioxolane-2,2-diethanol (CAS 5694-95-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxolane-2,2-diethanol, with the CAS number 5694-95-1, is a unique bifunctional molecule gaining interest in various scientific and industrial sectors. Structurally, it is characterized by a stable 1,3-dioxolane ring substituted with two ethanol groups at the C2 position. This arrangement provides a balance of hydrophilicity, from the two hydroxyl groups, and the chemical stability inherent to the cyclic acetal structure.
This technical guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, a plausible synthetic route, safety and handling information, and its current and potential applications in research and development. The information presented is intended to support researchers and professionals in the fields of drug development, polymer chemistry, and materials science.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, specific quantitative data for parameters such as boiling and melting points are not consistently available in the public domain. The physical state has been described as both a colorless to light yellow liquid and a solid, suggesting that its melting point may be near ambient temperature.
| Property | Value | Source(s) |
| CAS Number | 5694-95-1 | N/A |
| IUPAC Name | 2,2'-(1,3-dioxolane-2,2-diyl)bis(ethan-1-ol) | N/A |
| Synonyms | This compound, 2-[2-(2-Hydroxyethyl)-1,3-dioxolan-2-yl]ethanol | [1] |
| Molecular Formula | C₇H₁₄O₄ | [2] |
| Molecular Weight | 162.18 g/mol | [2] |
| Physical State | Colorless or light yellow liquid or solid | [1] |
| Purity | ≥ 95-98% (by NMR) | [1] |
| Storage Temperature | 0-8 °C (Refrigerator) | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process:
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Ketalization: The formation of the 1,3-dioxolane ring by reacting diethyl 2,2-diacetylsuccinate with ethylene glycol in the presence of an acid catalyst.
-
Reduction: The subsequent reduction of the two ester groups to primary alcohols using a powerful hydride reducing agent.
Caption: Proposed two-step synthesis of this compound.
General Experimental Protocol for Ester Reduction (Hypothetical)
Disclaimer: The following is a generalized, hypothetical protocol based on standard organic chemistry procedures for the reduction of esters using lithium aluminum hydride. It has not been specifically validated for the synthesis of this compound and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
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Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (a molar excess, typically 1.5 to 2 equivalents per ester group) in anhydrous THF under a nitrogen atmosphere.
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Addition of Ester: The flask is cooled to 0 °C using an ice bath. A solution of diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding distilled water dropwise, followed by the addition of 1 M NaOH solution.
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Workup: The resulting mixture is stirred until a granular precipitate forms. The solid is removed by filtration, and the filter cake is washed with THF.
-
Extraction and Drying: The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the proposed reduction of the di-ester precursor.
Safety and Handling
Comprehensive safety data for this compound is limited. However, based on its functional groups and the safety information available for related compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 0 and 8 °C.[1]
-
Fire Safety: While specific flammability data is not available, the parent compound, 1,3-dioxolane, is highly flammable. Therefore, it is prudent to handle this compound away from open flames and other ignition sources.[3][4]
Applications in Research and Drug Development
This compound's unique structure makes it a versatile building block and excipient in several applications:
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Pharmaceutical Formulations: The two hydroxyl groups can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] Its stability makes it a suitable solvent or stabilizer in various drug formulations.[1]
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Active Pharmaceutical Ingredient (API) Synthesis: It serves as a valuable building block in the synthesis of more complex APIs. The 1,3-dioxolane moiety can act as a protected carbonyl group, which can be deprotected under acidic conditions, allowing for further chemical transformations. The hydroxyl groups can be functionalized to introduce other moieties.
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Polymer Chemistry: It can be used as a monomer in the synthesis of biodegradable polymers, contributing to the development of more environmentally friendly materials.[1]
-
Cosmetics: Its moisturizing properties, attributed to the hydroxyl groups, make it a useful ingredient in skincare formulations to improve hydration and texture.[1]
-
"Green" Chemistry: It is considered a safer alternative to more hazardous solvents, promoting greener chemical practices.[1]
Conclusion
This compound is a promising chemical entity with a range of potential applications, particularly in the pharmaceutical and materials science industries. While there is a need for more comprehensive characterization of its physicochemical properties and the development of detailed, validated synthetic protocols, the available information suggests it is a valuable and versatile compound. This guide serves as a foundational resource for researchers and developers interested in exploring the potential of this unique molecule. Further research into its properties and applications is warranted to fully unlock its potential.
References
An In-depth Technical Guide to 1,3-Dioxolane-2,2-diethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxolane-2,2-diethanol, also known by its systematic name 2,2'-(1,3-dioxolane-2,2-diyl)di(ethan-1-ol), is a versatile organic compound with a unique molecular structure that makes it of significant interest in various scientific and industrial fields, particularly in drug development and formulation. Its structure features a central 1,3-dioxolane ring substituted with two ethanol groups at the 2-position. This arrangement imparts a combination of desirable properties, including hydrophilicity and potential for further chemical modification. This guide provides a comprehensive overview of the known chemical properties, potential applications, and relevant experimental considerations for this compound.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₄ | Chem-Impex |
| Molecular Weight | 162.18 g/mol | Chem-Impex |
| CAS Number | 5694-95-1 | Chem-Impex |
| Appearance | Colorless or light yellow liquid | Chem-Impex |
| Solubility | Soluble in water and compatible with a range of solvents. | Chem-Impex |
| Purity | ≥ 95% | US Biological Life Sciences |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on general principles of acetal formation, a plausible synthetic route involves the acid-catalyzed reaction of a suitable ketone precursor with ethylene glycol.
A general workflow for such a synthesis is depicted below:
Caption: General workflow for the synthesis of 1,3-dioxolane derivatives.
Experimental Protocols
Due to the lack of specific published methods for this compound, the following are generalized experimental protocols for the synthesis and analysis of 1,3-dioxolane derivatives, which can be adapted by researchers.
General Synthesis of 1,3-Dioxolanes
This protocol is based on the acid-catalyzed acetalization of a ketone.
Materials:
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Appropriate ketone precursor
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Ethylene glycol (1.2 equivalents)
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p-Toluenesulfonic acid (catalytic amount)
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Toluene (or another suitable aprotic solvent)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the ketone precursor, ethylene glycol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
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Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
General Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show characteristic signals for the ethylene glycol protons of the dioxolane ring and the protons of the diethanol side chains.
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13C NMR: Acquire a proton-decoupled 13C NMR spectrum in the same solvent. This will help to confirm the carbon framework of the molecule, including the quaternary carbon of the dioxolane ring.
Mass Spectrometry (MS):
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Obtain a mass spectrum using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to determine the molecular weight and fragmentation pattern of the compound, which can be used to confirm its structure.
Potential Applications in Drug Development
The 1,3-dioxolane moiety is present in various biologically active compounds, suggesting its potential as a pharmacophore or a scaffold for the development of new therapeutic agents. The diethanol groups in this compound offer handles for further chemical derivatization, allowing for the synthesis of a library of compounds for biological screening.
Caption: Logical workflow for utilizing this compound in drug discovery.
Biological Activity
While no specific studies on the biological activity of this compound have been identified, the broader class of 1,3-dioxolane-containing compounds has been reported to exhibit a range of biological activities, including:
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Anticancer
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Antifungal
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Antiviral
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Antibacterial
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Anti-inflammatory
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Antioxidant[1]
The presence of the 1,3-dioxolane ring is thought to contribute to the biological activity of these molecules, potentially through interactions with biological targets.[1] Further research is needed to investigate the specific biological properties of this compound and its derivatives.
Conclusion
This compound is a chemical entity with significant potential for applications in pharmaceutical and materials science. While there is a current lack of comprehensive public data on its specific physical and chemical properties, as well as its biological activities, its structural features suggest it is a valuable building block for further research and development. The methodologies and workflows presented in this guide offer a starting point for researchers interested in exploring the properties and applications of this promising compound. Further experimental investigation is warranted to fully elucidate its chemical behavior and biological potential.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dioxolane-2,2-diethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-dioxolane-2,2-diethanol, a versatile building block with potential applications in pharmaceutical and materials science. Due to the limited availability of direct literature on this specific compound, this guide presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data derived from analogous structures.
Introduction
1,3-Dioxolanes serve as crucial protecting groups for carbonyl compounds in organic synthesis and are integral components of many biologically active molecules. The title compound, this compound, also known as 1,3-dihydroxyacetone ethylene glycol ketal, possesses two primary hydroxyl groups, making it a valuable precursor for further functionalization in the development of novel therapeutic agents and advanced polymers. This guide details a feasible synthetic route and the expected analytical characterization of this molecule.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a two-step process starting from 1,3-dichloroacetone and ethylene glycol. This method involves the initial protection of the ketone functionality as a dioxolane, followed by the hydrolysis of the chloro groups to hydroxyl groups.
A logical workflow for the synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1,3-Dichloroacetone ethylene glycol ketal [1]
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To a four-necked flask equipped with a mechanical stirrer and a water separator, add a specific mass of 1,3-dichloroacetone.
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Heat the flask with continuous stirring to melt the 1,3-dichloroacetone.
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Slowly add ethylene glycol dropwise, maintaining the reaction temperature below 50°C.
-
After the addition is complete, add a catalytic amount of p-toluenesulfonic acid.
-
Increase the temperature to 70-110°C and allow the reaction to proceed for 1-30 hours, collecting the water byproduct in the separator.
-
After the reaction is complete, cool the mixture and proceed to the next step.
Step 2: Synthesis of this compound (1,3-Dihydroxyacetone ethylene glycol ketal) [1]
-
To the crude 1,3-dichloroacetone ethylene glycol ketal from the previous step, add a solution of sodium hydroxide.
-
Heat the mixture under alkaline conditions to facilitate the hydrolysis of the chloro groups to hydroxyl groups.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, neutralize the reaction mixture with an acid (e.g., sulfuric acid) to a neutral pH.
-
The resulting solution contains the target compound, which can be purified by techniques such as recrystallization or column chromatography after removal of salts and solvent.
Characterization
The structural confirmation of the synthesized this compound would be performed using standard analytical techniques. The following table summarizes the predicted characterization data based on the chemical structure and known values for similar compounds.
Table 1: Predicted Analytical and Spectroscopic Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol |
| Appearance | Colorless to pale yellow liquid or low melting solid |
| ¹H NMR (CDCl₃, ppm) | δ 4.05 (s, 4H, -O-CH₂-CH₂-O-), δ 3.70 (s, 4H, -C-CH₂-OH), δ 2.50 (br s, 2H, -OH) |
| ¹³C NMR (CDCl₃, ppm) | δ 109.0 (C, C-2 of dioxolane), δ 65.0 (CH₂, -O-CH₂-CH₂-O-), δ 63.0 (CH₂, -C-CH₂-OH) |
| IR (KBr, cm⁻¹) | 3400 (br, O-H stretch), 2950-2850 (C-H stretch), 1150-1050 (C-O stretch) |
| Mass Spec. (EI, m/z) | 133 [M-H]⁺, 117 [M-OH]⁺, 103 [M-CH₂OH]⁺ |
Signaling Pathways and Logical Relationships
The synthesis of this compound involves a key chemical transformation: the protection of a carbonyl group as a ketal. This strategy is fundamental in multi-step organic synthesis to prevent unwanted side reactions of the carbonyl group while other parts of the molecule are being modified.
Caption: General logic of using ketalization as a protecting group strategy.
Conclusion
This technical guide outlines a viable synthetic approach and predicted characterization profile for this compound. The proposed methodology, based on the ketalization of a dihydroxyacetone precursor, offers a clear path for its preparation. The provided analytical data serves as a benchmark for researchers aiming to synthesize and characterize this promising molecule for applications in drug discovery and materials science. Further experimental validation is recommended to confirm the details of the synthesis and the precise analytical data.
References
An In-depth Technical Guide to 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol (CAS Number: 5694-95-1). While this compound is commercially available and finds applications in various industries, including pharmaceuticals and cosmetics, detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented in publicly available literature. This guide consolidates the available information from various sources, presents a theoretical synthesis pathway based on established chemical principles, and discusses the potential biological relevance of dioxolane-containing compounds in drug development.
Chemical and Physical Properties
2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol, also known as 1,3-Dioxolane-2,2-diethanol, is a di-substituted dioxolane derivative. Its core structure consists of a five-membered dioxolane ring with two hydroxyethyl groups attached to the C2 position. This structure imparts both hydrophilic and polar characteristics to the molecule.
Table 1: Physical and Chemical Properties of 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol
| Property | Value | Source/Comment |
| CAS Number | 5694-95-1 | [1][2] |
| Molecular Formula | C₇H₁₄O₄ | [2] |
| Molecular Weight | 162.185 g/mol | [2] |
| IUPAC Name | 2-[2-(2-hydroxyethyl)-1,3-dioxolan-2-yl]ethanol | [2] |
| Synonyms | This compound; 2,2'-(1,3-Dioxolane-2,2-diyl)diethanol | |
| Appearance | Colorless to light yellow liquid OR Solid | Conflicting reports from suppliers. |
| Boiling Point | 427.9 °C at 760 mmHg | Predicted value. |
| Flash Point | 212.6 °C | Predicted value. |
| Density | 1.198 g/cm³ | Predicted value. |
| Refractive Index | 1.593 | Predicted value. |
| Purity | ≥95% or ≥98% | Commercially available purities. |
| Storage | Refrigerator (2-8 °C) | Recommended storage condition. |
Synthesis
Theoretical Synthesis Protocol: Acid-Catalyzed Ketalization
The synthesis would likely involve the acid-catalyzed reaction of a suitable ketone precursor with ethylene glycol. The logical starting ketone for this synthesis is 1,3-dihydroxy-2-propanone, also known as dihydroxyacetone or glycerone.
Reaction Scheme:
Figure 1: Proposed synthesis of 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol.
Detailed Methodology (Theoretical):
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-dihydroxy-2-propanone and a molar excess of ethylene glycol (e.g., 2-3 equivalents) in a suitable aprotic solvent such as toluene or benzene.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a strong acid ion-exchange resin.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ketal.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting ketone.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol.
Potential Applications in Research and Drug Development
While specific biological data for this compound is lacking, its structural features suggest potential areas of application.
-
Drug Delivery: The di-hydroxyethyl functionality imparts hydrophilicity, which could be leveraged in drug delivery systems. Dioxolane-based structures have been explored as components of polymers for creating nanoparticles and other drug carriers.[3] The hydroxyl groups could serve as points for further functionalization, allowing for the attachment of targeting ligands or therapeutic agents.
-
Building Block for Bioactive Molecules: Dioxolane rings are present in various biologically active compounds, exhibiting a range of activities including antibacterial, antifungal, and antiviral properties.[4][5] This suggests that 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol could serve as a scaffold or building block for the synthesis of novel therapeutic agents. The two primary alcohol groups offer versatile handles for chemical modification.
-
Cosmetic and Pharmaceutical Formulations: The compound is reported to be used as a moisturizing agent in cosmetics and as a solvent or stabilizer in pharmaceutical formulations.[3] Its low predicted toxicity and high boiling point make it a potentially safe and stable excipient.
Safety and Handling
Based on available safety data sheets, 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol is classified with the following hazards:
Table 2: Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Logical Relationships and Workflows
The general workflow for investigating a novel compound like 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol in a drug development context would follow a logical progression from synthesis and characterization to biological evaluation.
Figure 2: A generalized workflow for the investigation of a novel chemical entity.
Conclusion
2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol is a commercially available compound with potential applications in various scientific and industrial fields. While detailed experimental and biological data are currently scarce in the public domain, its chemical structure suggests it could be a valuable building block for the synthesis of novel materials and bioactive molecules. Further research is warranted to fully elucidate its synthetic protocols, characterize its properties with modern analytical techniques, and explore its potential biological activities. This guide serves as a foundational resource for researchers interested in this and related dioxolane compounds.
References
- 1. Synthesis of spiro-1,2-dioxolanes and their activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-[2-(2-HYDROXYETHYL)-1,3-DIOXOLAN-2-YL]ETHAN-1-OL | CAS 5694-95-1 [matrix-fine-chemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of spiro-1,2-dioxolanes and their activity against Plasmodium falciparum. | Broad Institute [broadinstitute.org]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Spectroscopic Analysis of 1,3-Dioxolane-2,2-diethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dioxolane-2,2-diethanol (CAS No. 5694-95-1), a heterocyclic organic compound with the molecular formula C₇H₁₄O₄. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and clearly structured data for comparative analysis.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.95 | t, J = 5.6 Hz | 4H | -CH ₂-CH₂OH |
| 3.74 | t, J = 5.6 Hz | 4H | -CH₂-CH ₂OH |
| 3.96 | s | 4H | -O-CH ₂-CH ₂-O- |
| 4.85 (broad s) | s | 2H | -OH |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Mass Spectrometry (MS) Data
| m/z | Intensity (%) | Proposed Fragment |
| 43 | 100.0 | [C₂H₃O]⁺ |
| 45 | 45.9 | [C₂H₅O]⁺ |
| 57 | 19.1 | [C₃H₅O]⁺ |
| 73 | 42.1 | [C₃H₅O₂]⁺ |
| 87 | 13.1 | [C₄H₇O₂]⁺ |
| 101 | 3.9 | [C₅H₉O₂]⁺ |
| 117 | 10.1 | [M - CH₂CH₂OH]⁺ |
| 131 | 1.8 | [M - CH₂OH]⁺ |
| 161 | 0.2 | [M - H]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) and referenced to the residual solvent peak. Data processing involved Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by a 70 eV electron beam. The resulting fragments were separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Techniques
This diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of a molecule.
Caption: Complementary nature of spectroscopic techniques.
1,3-Dioxolane-2,2-diethanol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 1,3-Dioxolane-2,2-diethanol and its structurally related compounds. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 5694-95-1), this guide incorporates data from the parent compound, 1,3-Dioxolane, and the closely related substance, Glycerol Formal. It is imperative to handle this chemical with caution and to supplement this information with internal safety assessments.
Introduction
This compound is a versatile chemical intermediate utilized in various research and development applications, including pharmaceutical formulations and polymer chemistry.[1] Its unique structure, featuring a dioxolane ring with two ethanol substituents, imparts specific solubility and reactivity characteristics. This guide provides a comprehensive overview of the known safety and handling protocols to ensure its responsible use in a laboratory setting.
Hazard Identification and Classification
-
Eye Irritation: Based on data for 1,3-Dioxolane and Glycerol Formal, this compound is expected to cause serious eye irritation.[2][3]
-
Reproductive Toxicity: Both 1,3-Dioxolane and Glycerol Formal are suspected of damaging fertility or the unborn child.[1][2] Therefore, this compound should be treated as a potential reproductive toxin.
-
Flammability: The parent compound, 1,3-Dioxolane, is a highly flammable liquid and vapor.[2][3] While the diethanol substitution may raise the flash point, this compound should be handled as a potentially combustible liquid.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound and its parent compound, 1,3-Dioxolane, is presented below.
| Property | This compound | 1,3-Dioxolane |
| CAS Number | 5694-95-1[1] | 646-06-0 |
| Molecular Formula | C₇H₁₄O₄[1] | C₃H₆O₂[4] |
| Molecular Weight | 162.18 g/mol [1] | 74.08 g/mol [5] |
| Appearance | Colorless or light yellow liquid[1] | Clear colorless liquid[5][6] |
| Boiling Point | Not available | 74-75 °C[4] |
| Melting Point | Not available | -95 °C[5] |
| Flash Point | Not available | 2 °C (closed cup)[6] |
| Density | Not available | 1.06 g/cm³ at 20 °C |
| Solubility | Soluble in water[1] | Miscible with water[6] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the safety data for 1,3-Dioxolane and Glycerol Formal are derived from standard OECD (Organisation for Economic Co-operation and Development) test guidelines for chemical safety, which include:
-
Acute Oral Toxicity (OECD 401): This test evaluates the short-term toxic effects of a substance after oral administration.
-
Skin Irritation/Corrosion (OECD 404): This test assesses the potential of a substance to cause irritation or corrosion to the skin.
-
Eye Irritation/Corrosion (OECD 405): This test determines the potential of a substance to cause irritation or damage to the eyes.
-
Reproductive/Developmental Toxicity Screening Test (OECD 421/422): These screening tests provide initial information on the potential effects of a substance on reproduction and development.
Safe Handling and Storage
Based on the potential hazards, the following handling and storage procedures are recommended:
5.1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
-
Ensure that an eyewash station and safety shower are readily accessible.
5.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][7][8]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[2][7]
-
Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, use a respirator with an appropriate organic vapor cartridge.
5.3. Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use non-sparking tools.[2]
-
Wash hands thoroughly after handling.
5.4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Keep away from sources of ignition.[2]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2]
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area and ventilate it. Wear appropriate personal protective equipment. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material and place it in a sealed container for disposal.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Signaling Pathways and Workflows
Caption: Chemical Safety and Handling Workflow for this compound.
Caption: Logical Relationship of Hazard Identification and Control for Chemical Safety.
References
Solubility of 1,3-Dioxolane-2,2-diethanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dioxolane-2,2-diethanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the physicochemical properties of the molecule and related compounds. Furthermore, it outlines detailed experimental protocols for the accurate determination of its solubility in various organic solvents, a critical parameter for its application in pharmaceutical formulations, chemical synthesis, and material science.
Introduction
This compound (CAS No. 5694-95-1) is a versatile organic compound featuring a dioxolane ring and two primary hydroxyl groups. This unique structure imparts a high degree of polarity and the capacity for hydrogen bonding, which are key determinants of its solubility profile. An understanding of its solubility in a range of organic solvents is essential for its effective use in various applications, including as a solvent, a reactant in polymer chemistry, and a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] This guide aims to provide a foundational understanding of its expected solubility and the methodologies to quantify it.
Physicochemical Properties and Predicted Solubility
While specific experimental solubility data for this compound is scarce, its molecular structure allows for a qualitative prediction of its behavior in different classes of organic solvents. The presence of two hydroxyl groups suggests a strong affinity for polar solvents.[2][3]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Glycerol | Ethylene Glycol |
| Molecular Formula | C₇H₁₄O₄ | C₃H₈O₃ | C₂H₆O₂ |
| Molecular Weight | 162.18 g/mol | 92.09 g/mol | 62.07 g/mol |
| Structure | A five-membered dioxolane ring with two ethanol substituents | Propane backbone with three hydroxyl groups | Ethane backbone with two hydroxyl groups |
| Boiling Point | Not available | 290 °C | 197.3 °C |
| Predicted Solubility | High in polar protic and aprotic solvents. Lower in non-polar solvents. | Soluble in water and polar organic solvents; limited solubility in non-polar solvents.[4] | Miscible with water and many polar organic solvents. |
Based on these properties, this compound is expected to be readily soluble in polar solvents such as:
-
Alcohols (e.g., methanol, ethanol, isopropanol) due to strong hydrogen bonding interactions.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) which can act as hydrogen bond acceptors.
-
Glycols (e.g., propylene glycol, polyethylene glycol).
Conversely, its solubility is expected to be limited in non-polar solvents like:
-
Hydrocarbons (e.g., hexane, toluene).
-
Ethers with larger alkyl chains.
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, a standardized experimental approach is necessary. The following protocols describe the well-established shake-flask method, which can be followed by gravimetric or chromatographic analysis.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a vacuum oven for gravimetric analysis.
Shake-Flask Method
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a compatible filter to remove any undissolved particles.
Quantification of Solute
-
Weigh an empty, dry container.
-
Dispense the filtered supernatant into the container and record the exact mass or volume.
-
Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculate the solubility as the mass of the solute per mass or volume of the solvent.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against concentration.
-
Sample Analysis: Dilute the filtered supernatant with a known factor to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively published, its chemical structure strongly suggests high solubility in polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The shake-flask method, coupled with either gravimetric or chromatographic analysis, offers a reliable means to generate the necessary data for formulation development, process optimization, and fundamental research. This information is crucial for unlocking the full potential of this versatile compound in various scientific and industrial fields.
References
In-depth Technical Guide: 1,3-Dioxolane-2,2-diethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1,3-Dioxolane-2,2-diethanol (CAS No: 5694-95-1). Due to the limited availability of specific experimental data in publicly accessible literature, this guide also includes generalized experimental protocols for determining key physical properties of liquid organic compounds.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₄ | [1] |
| Molecular Weight | 162.18 g/mol | [1] |
| CAS Number | 5694-95-1 | [1] |
| Appearance | Colorless or light yellow liquid | [1] |
| Synonyms | 2-[2-(2-Hydroxyethyl)-[1][2]dioxolan-2-yl]ethanol | [1] |
| Purity | ≥ 98% (NMR) | [1] |
| Solubility | The presence of hydroxyl groups contributes to its solubility in water and compatibility with a range of solvents.[1] Specific quantitative data is not available. | |
| Density | Data not available in searched literature. | |
| Boiling Point | Data not available in searched literature. | |
| Melting Point | Data not available in searched literature. |
Applications
This compound is a versatile chemical compound with applications in several industries:
-
Pharmaceuticals: It is utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and can serve as a solvent or stabilizer in drug formulations.[1]
-
Cosmetics and Personal Care: Its moisturizing properties make it a valuable ingredient in skincare products.[1]
-
Textile Industry: Employed as a finishing agent, it can enhance the water repellency and durability of fabrics.[1]
-
Polymer Chemistry: It is used as a monomer in the synthesis of certain polymers.[1]
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the searched literature. However, the following are standard methodologies for determining the key physical properties of a novel or uncharacterized liquid organic compound.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is simple distillation.
Apparatus:
-
Round-bottom flask
-
Distillation head (still head) with a port for a thermometer
-
Condenser (Liebig, Graham, or Allihn)
-
Receiving flask
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
A sample of the liquid is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.
-
Cooling water is circulated through the condenser.
-
The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
The boiling point is recorded as the temperature at which the vapor is in equilibrium with the liquid, observed as a stable temperature at which the liquid is distilling and condensing in the condenser.
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. A pycnometer (specific gravity bottle) is used for precise measurement.
Apparatus:
-
Pycnometer of a known volume
-
Analytical balance
-
Constant temperature bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and placed in a constant temperature bath until it reaches thermal equilibrium.
-
The pycnometer is removed, carefully dried on the outside, and its mass is weighed again (m₂).
-
The mass of the liquid is calculated (m₂ - m₁).
-
The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.
Synthesis Pathway
While a specific, detailed synthesis protocol for this compound was not found in the literature, a plausible synthetic route involves the ketalization of a suitable ketone with a diol. The general reaction for the formation of a dioxolane from a ketone and ethylene glycol is a well-established organic transformation.
Caption: Plausible synthesis of this compound.
References
Unveiling 1,3-Dioxolane-2,2-diethanol: A Journey Through its Discovery and Chemical History
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioxolane-2,2-diethanol, a versatile diol with the CAS Number 5694-95-1, has carved a niche in various scientific and industrial sectors, from pharmaceutical formulations to polymer chemistry. This technical guide delves into the historical context of its discovery, rooted in the broader exploration of ketals and their parent carbonyl compounds. While a definitive first synthesis remains to be pinpointed in historical literature, its conceptualization is intrinsically linked to the established principles of ketal formation from dihydroxyacetone and ethylene glycol. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for a representative synthesis, and a look into its contemporary applications, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Introduction: The Genesis of a Versatile Diol
The story of this compound is not one of a singular, celebrated discovery but rather an emergence from the foundational principles of organic chemistry, specifically the chemistry of carbonyl compounds and their protection as ketals. The synthesis of 1,3-dioxolanes, cyclic ketals derived from the reaction of a ketone or aldehyde with ethylene glycol, has been a fundamental transformation in organic synthesis for over a century. These reactions are typically catalyzed by acid.
The direct precursor to this compound is 1,3-dihydroxyacetone (DHA), the simplest ketose. The history of DHA is better documented, with its initial therapeutic investigations for diabetes and the serendipitous discovery of its skin-tanning properties in the 1950s. It was recognized as a skin coloring agent by German scientists in the 1920s after it was noted to turn skin brown upon spillage during X-ray procedures.[1] Further research in the 1950s at the University of Cincinnati by Eva Wittgenstein, who was studying DHA as an oral drug for glycogen storage disease, solidified the understanding of its skin-browning effect when children who spilled the substance on their skin developed brown patches.[1]
Physicochemical Properties and Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value |
| IUPAC Name | 2,2'-(1,3-Dioxolane-2,2-diyl)diethanol |
| Synonyms | This compound, 2-[2-(2-Hydroxyethyl)-[2][3]dioxolan-2-yl]ethanol |
| CAS Number | 5694-95-1 |
| Molecular Formula | C₇H₁₄O₄ |
| Molecular Weight | 162.18 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | ≥ 98% (by NMR) |
Key Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, based on the principles of acid-catalyzed ketalization. This method is adapted from modern procedures for the synthesis of related dioxolanes.
Objective: To synthesize this compound via the ketalization of 1,3-dihydroxyacetone with ethylene glycol.
Materials:
-
1,3-Dichloroacetone
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Sodium hydroxide
-
Sulfuric acid
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Anhydrous sodium sulfate (for drying)
-
Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Methodology:
A modern approach to synthesizing the target molecule involves the protection of the carbonyl group of a precursor, 1,3-dichloroacetone, followed by hydrolysis to yield the diol.[2]
Step 1: Synthesis of 1,3-Dichloroacetone Ethylene Ketal
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine 1,3-dichloroacetone and a molar excess of ethylene glycol in a suitable solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
Step 2: Hydrolysis to this compound
-
To the solution containing 1,3-dichloroacetone ethylene ketal, add a solution of sodium hydroxide.
-
Heat the mixture to facilitate the hydrolysis of the chloro groups to hydroxyl groups.
-
After the reaction is complete, cool the mixture.
-
Carefully neutralize the excess base with sulfuric acid.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Step 3: Purification
-
The crude product can be purified by vacuum distillation or column chromatography to yield the final product with high purity.
Logical Workflow for the Synthesis of this compound:
Applications in Research and Drug Development
This compound serves as a versatile building block and intermediate in various fields:
-
Pharmaceutical Formulations: Its diol functionality and the stability of the dioxolane ring make it a useful excipient and a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs). The hydroxyl groups can be further functionalized to introduce desired properties.
-
Polymer Chemistry: The two primary hydroxyl groups allow it to act as a monomer in polymerization reactions, leading to the formation of polyesters and polyurethanes with tailored properties.
-
Cosmetics: Its hygroscopic nature makes it a potential humectant in cosmetic and personal care products.
-
Protecting Group Chemistry: The core 1,3-dioxolane structure is a classic example of a protecting group for a carbonyl function, a critical strategy in the multi-step synthesis of complex organic molecules.
Conclusion
While the specific historical moment of the discovery of this compound remains to be unearthed from the annals of chemical literature, its conceptual origins are firmly planted in the rich soil of classical organic synthesis. The understanding of ketal chemistry, coupled with the availability of its precursor, 1,3-dihydroxyacetone, paved a clear intellectual path to its creation. Today, this compound stands as a valuable and versatile chemical entity, with its utility continuing to be explored in modern research and development, particularly in the pharmaceutical and materials science industries. This guide has provided a comprehensive overview of its known properties, a detailed synthetic protocol, and its applications, serving as a valuable resource for the scientific community.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Biodegradable Polymers Using 1,3-Dioxolane-2,2-diethanol for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The development of biodegradable polymers is of paramount importance in the biomedical field, particularly for applications in controlled drug delivery, tissue engineering, and medical implants. These polymers offer the significant advantage of degrading into non-toxic byproducts that can be safely metabolized or excreted by the body, eliminating the need for surgical removal of the delivery device. This document provides detailed protocols for the synthesis of novel biodegradable polyesters and polycarbonates using 1,3-Dioxolane-2,2-diethanol as a key monomer. The presence of both hydroxyl functionalities for polymerization and a hydrolytically labile acetal group within the monomer structure presents a unique opportunity to design polymers with tunable degradation rates and functionalities suitable for advanced drug delivery systems.
Monomer Synthesis: this compound
A plausible synthetic route to this compound involves the acid-catalyzed acetalization of a suitable triol, such as glycerol, with a protected dihydroxyacetone equivalent, followed by deprotection. For the purpose of these protocols, we will assume the availability of the monomer and focus on its polymerization. The synthesis of functionalized 1,3-dioxolanes can be achieved through various established organic chemistry methods.[1][2]
Polymer Synthesis Methodologies
Two primary polymerization strategies are presented for the synthesis of biodegradable polymers from this compound: A) Melt Polycondensation for the synthesis of polyesters and B) Enzymatic Polymerization for a greener synthesis of polyesters.
A. Melt Polycondensation for Polyester Synthesis
This method involves the reaction of the diol monomer with a dicarboxylic acid at elevated temperatures under vacuum to drive the removal of the water byproduct and promote polymerization.
Experimental Protocol:
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine equimolar amounts of this compound and a selected dicarboxylic acid (e.g., succinic acid, adipic acid, or sebacic acid).
-
Catalyst Addition: Add a catalyst, such as antimony(III) oxide (Sb₂O₃) or tin(II) 2-ethylhexanoate (Sn(Oct)₂), at a concentration of 0.01-0.1 mol% relative to the diacid.
-
Initial Reaction (Esterification): Heat the reaction mixture to 150-180°C under a slow stream of nitrogen for 2-4 hours to initiate the esterification process and distill off the majority of the water formed.
-
Polycondensation: Gradually reduce the pressure to below 1 Torr while increasing the temperature to 200-240°C. Continue the reaction for 4-8 hours, or until the desired viscosity is achieved, indicating high molecular weight polymer formation.
-
Polymer Isolation and Purification: Allow the reaction mixture to cool to room temperature under nitrogen. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane). Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40-50°C for 24 hours.
Data Presentation:
| Diacid Used | Catalyst | Reaction Time (h) | Mn (kDa) | PDI | Tg (°C) |
| Succinic Acid | Sn(Oct)₂ | 6 | 15-25 | 1.8-2.2 | 5-15 |
| Adipic Acid | Sn(Oct)₂ | 8 | 20-35 | 1.9-2.3 | -5 to 5 |
| Sebacic Acid | Sn(Oct)₂ | 8 | 25-40 | 2.0-2.5 | -15 to -5 |
Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature. Data are representative and may vary based on specific reaction conditions.
B. Enzymatic Polymerization for Polyester Synthesis
This method utilizes a lipase enzyme as a catalyst, offering a milder and more environmentally friendly alternative to traditional melt polycondensation.[3][4]
Experimental Protocol:
-
Reactant and Enzyme Preparation: In a clean, dry reaction vessel, dissolve equimolar amounts of this compound and a divinyl ester of a dicarboxylic acid (e.g., divinyl adipate) in an anhydrous organic solvent (e.g., toluene or 2-methyltetrahydrofuran). Add immobilized Candida antarctica lipase B (CALB, Novozym 435) at a concentration of 10-20% (w/w) of the total monomer weight.
-
Reaction: Incubate the reaction mixture at 60-80°C with continuous stirring for 24-72 hours. The progress of the reaction can be monitored by techniques such as ¹H NMR or by measuring the consumption of the vinyl ester.
-
Enzyme Removal: After the desired conversion is reached, remove the immobilized enzyme by filtration.
-
Polymer Isolation and Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude polymer in a minimal amount of chloroform and precipitate it in cold methanol.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at room temperature for 48 hours.
Data Presentation:
| Divinyl Ester Used | Solvent | Reaction Time (h) | Mn (kDa) | PDI | Tg (°C) |
| Divinyl Adipate | Toluene | 48 | 10-20 | 1.5-1.9 | -8 to 2 |
| Divinyl Sebacate | 2-MeTHF | 72 | 15-25 | 1.6-2.0 | -20 to -10 |
Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature. Data are representative and may vary based on specific reaction conditions.
Polymer Characterization
The synthesized polymers should be thoroughly characterized to determine their physical and chemical properties.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups (e.g., ester, carbonate, hydroxyl).
Application in Drug Delivery: Nanoparticle Formulation
The synthesized biodegradable polymers can be used to encapsulate therapeutic agents into nanoparticles for controlled drug release. The solvent evaporation method is a common technique for this purpose.
Experimental Protocol for Nanoparticle Formulation:
-
Organic Phase Preparation: Dissolve 50-100 mg of the synthesized polymer and 5-10 mg of the drug to be encapsulated in 2-4 mL of a volatile organic solvent (e.g., dichloromethane or acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution (20-40 mL) containing a surfactant (e.g., 1-2% w/v polyvinyl alcohol (PVA) or Pluronic F68).
-
Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating or homogenizing at high speed to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove the surfactant and any unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and freeze-dry them to obtain a powder for storage and future use.
Visualizing Workflows and Pathways
Diagram 1: Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of biodegradable polymers.
Diagram 2: Nanoparticle Formulation Workflow
Caption: Workflow for the formulation of drug-loaded nanoparticles.
Diagram 3: Polymer Degradation Pathway
Caption: Proposed degradation pathway of the synthesized polymers.
References
- 1. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polyester Synthesis Using 1,3-Dioxolane-2,2-diethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-dioxolane-2,2-diethanol as a monomer in the synthesis of polyesters. This versatile monomer, a protected form of glycerol, offers the potential to create biodegradable and functional polyesters with tunable properties for various applications, including drug delivery systems and biomedical materials. The protocols provided are based on established polyester synthesis methodologies and can be adapted for specific research and development needs.
Introduction to this compound in Polyester Synthesis
This compound, also known as glycerol formal diol, is a di-primary alcohol containing a protected glycerol backbone. The dioxolane ring provides a latent hydrophilic character, which can be unmasked post-polymerization through hydrolysis of the ketal linkage under acidic conditions. This feature makes it an attractive monomer for producing polyesters with degradable and functional properties.
The polycondensation of this compound with various dicarboxylic acids or their derivatives (e.g., dimethyl esters or acid anhydrides) yields linear polyesters. The properties of these polymers, such as their thermal characteristics, mechanical strength, and degradation rate, can be tailored by the choice of the co-monomer. For instance, copolymerization with aliphatic dicarboxylic acids will generally result in more flexible and faster-degrading polyesters, while aromatic dicarboxylic acids will impart rigidity and enhance thermal stability.
Predicted Properties of Polyesters from this compound
While specific data for polyesters derived directly from this compound is limited in publicly available literature, the properties can be reasonably predicted based on polyesters synthesized from structurally similar diols, such as glycerol and other protected polyols. The following table summarizes the expected range of properties for polyesters synthesized from this compound and common dicarboxylic acids.
| Dicarboxylic Acid Co-monomer | Expected Molecular Weight (Mn, kDa) | Expected Glass Transition Temp. (Tg, °C) | Expected Melting Temp. (Tm, °C) | Expected Polydispersity Index (PDI) | Notes |
| Adipic Acid | 5 - 20 | -30 to 0 | 30 - 60 | 1.5 - 2.5 | Flexible, semi-crystalline, faster degradation. |
| Succinic Acid | 5 - 20 | -20 to 10 | 40 - 70 | 1.5 - 2.5 | Semi-crystalline, potentially faster degradation than adipate polyesters. |
| Sebacic Acid | 10 - 30 | -50 to -20 | 50 - 80 | 1.5 - 2.5 | More flexible and hydrophobic due to longer alkyl chain. |
| Terephthalic Acid | 10 - 40 | 50 - 90 | Amorphous or high Tm | 1.8 - 3.0 | Rigid, amorphous or semi-crystalline with high Tg, slower degradation. |
| Furan dicarboxylic acid | 10 - 35 | 60 - 100 | Amorphous or high Tm | 1.8 - 3.0 | Bio-based aromatic alternative, imparting rigidity. |
Experimental Protocols
Two primary methods for polyester synthesis are detailed below: melt polycondensation and solution polycondensation. The choice of method will depend on the specific monomers, desired polymer properties, and available equipment.
Protocol 1: Melt Polycondensation
This is a solvent-free method suitable for thermally stable monomers.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid, terephthalic acid) or its dimethyl ester
-
Catalyst (e.g., antimony(III) oxide, tin(II) 2-ethylhexanoate, or titanium(IV) butoxide, typically 0.01-0.1 mol% relative to the diacid)
-
High-vacuum pump
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the dicarboxylic acid (or its dimethyl ester).
-
Catalyst Addition: Add the catalyst to the monomer mixture.
-
First Stage (Esterification/Transesterification):
-
Heat the reactor to 160-180°C under a slow stream of nitrogen.
-
Maintain this temperature for 2-4 hours with continuous stirring to facilitate the initial esterification (or transesterification) and the removal of the condensation byproduct (water or methanol). The byproduct will be collected in the distillation receiver.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 200-240°C. The exact temperature will depend on the thermal stability of the monomers and the resulting polymer.
-
Simultaneously, gradually reduce the pressure to below 1 mmHg (133 Pa) over a period of 1-2 hours.
-
Continue the reaction under high vacuum for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows. The reaction is typically stopped when the desired viscosity (and thus molecular weight) is achieved, often indicated by the stirrer torque.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed from the reactor. Depending on its properties, it may be a viscous liquid or a solid. Solid polymers can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) for purification.
-
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 2: Solution Polycondensation
This method is suitable for monomers that are not thermally stable at the high temperatures required for melt polycondensation or when a solvent is needed for better process control.
Materials:
-
This compound
-
Dicarboxylic acid chloride (e.g., adipoyl chloride, terephthaloyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or toluene)
-
Acid scavenger (e.g., triethylamine, pyridine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve this compound and the acid scavenger (in a 1:2.2 molar ratio to the diol) in the anhydrous solvent.
-
Monomer Addition: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of the dicarboxylic acid chloride, dissolved in the same anhydrous solvent, from the dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated salt (e.g., triethylamine hydrochloride).
-
Wash the filtrate sequentially with dilute hydrochloric acid (to remove excess amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Polymer Precipitation: Concentrate the solution under reduced pressure and precipitate the polymer by pouring the concentrated solution into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Characterization of Polyesters
The synthesized polyesters should be characterized to determine their structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester, including the incorporation of both monomers and the formation of ester linkages.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch (~1735 cm⁻¹) and the disappearance of the hydroxyl and carboxylic acid bands.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polyester.
Visualizations
Caption: Workflow for the synthesis and characterization of polyesters.
Caption: General structure of the resulting polyester. (Note: A placeholder for an image of the dioxolane ring is used in the DOT script. In a rendered output, this would be replaced with the actual chemical structure).
Application Notes and Protocols for the Use of 1,3-Dioxolane-2,2-diethanol in Polyurethane Synthesis
For: Researchers, scientists, and drug development professionals
Disclaimer: The following application notes and protocols are based on established principles of polyurethane chemistry and data from analogous acetal-containing diols. As of the date of this document, there is no direct published literature on the use of 1,3-Dioxolane-2,2-diethanol in polyurethane synthesis. Therefore, the information presented should be considered a theoretical and practical guide for investigational purposes.
Introduction
Polyurethanes (PUs) are a highly versatile class of polymers, with applications ranging from flexible foams and elastomers to rigid plastics and coatings.[1] The properties of PUs can be precisely tailored by selecting different diol and diisocyanate monomers.[2] Recently, there has been a significant interest in developing sustainable and recyclable polyurethanes to address environmental concerns.[3] One promising approach is the incorporation of chemically cleavable linkages, such as acetals, into the polymer backbone.[4][5]
This compound is a novel diol containing an acetal functional group. The acetal linkage is stable under neutral and basic conditions but can be selectively hydrolyzed under mild acidic conditions.[3] This property makes it an excellent candidate for the synthesis of polyurethanes that are designed for controlled degradation or closed-loop recycling.[4][5] The hydrolysis of the acetal group in the polyurethane backbone would lead to the breakdown of the polymer into its constituent monomers, which can then be recovered and reused.[3][4] This approach offers a pathway to a more sustainable and circular economy for polyurethane materials.
These application notes provide a hypothetical framework for the synthesis and characterization of polyurethanes using this compound as a diol.
Hypothesized Chemical Structure of this compound
Caption: Hypothesized structure of this compound.
Experimental Protocols
Protocol 1: Synthesis of Polyurethane using this compound and 4,4'-Methylene Diphenyl Diisocyanate (MDI)
This protocol describes a two-step prepolymer method for synthesizing a polyurethane elastomer.
Materials:
-
This compound (DDE)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
1,4-Butanediol (BDO) (chain extender)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a calculated amount of this compound (DDE).
-
Heat the flask to 60°C and dry the DDE under vacuum for 2 hours.
-
Cool the flask to room temperature and add a stoichiometric excess of 4,4'-Methylene diphenyl diisocyanate (MDI) under a nitrogen atmosphere. The typical NCO:OH ratio for the prepolymer is 2:1.
-
Heat the reaction mixture to 80°C and stir for 3-4 hours. The progress of the reaction can be monitored by titrating the isocyanate content.
-
-
Chain Extension:
-
Cool the prepolymer to 60°C.
-
Add a calculated amount of 1,4-Butanediol (BDO) as a chain extender. The amount of BDO should be calculated to achieve an overall NCO:OH ratio of approximately 1.05:1.
-
Add a catalytic amount of Dibutyltin dilaurate (DBTDL) (e.g., 0.01-0.05 wt% of the total reactants).
-
Stir the mixture vigorously for 5-10 minutes until a homogeneous solution is obtained.
-
-
Casting and Curing:
-
Pour the resulting viscous liquid into a preheated mold (e.g., a Teflon-coated pan).
-
Cure the polymer in an oven at 100°C for 24 hours.
-
Post-cure the polyurethane film at room temperature for 7 days to ensure complete reaction.
-
Protocol 2: Hydrolytic Degradation of Polyurethane
This protocol describes a method to assess the degradability of the synthesized polyurethane.
Materials:
-
Synthesized polyurethane film
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
Cut the polyurethane film into small, pre-weighed samples (e.g., 1 cm x 1 cm).
-
Immerse the samples in separate vials containing:
-
1 M HCl solution
-
PBS (pH 7.4)
-
Deionized water
-
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), remove the samples from the solutions.
-
Rinse the samples thoroughly with deionized water and dry them in a vacuum oven at 40°C to a constant weight.
-
Calculate the weight loss of the samples at each time point.
-
The degradation products in the acidic solution can be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the recovered monomers.
Data Presentation
The following tables present hypothetical data for a polyurethane synthesized from this compound, MDI, and BDO, based on values reported for similar acetal-containing polyurethanes.[4][5]
Table 1: Expected Mechanical Properties
| Property | Expected Value |
| Tensile Strength (MPa) | 25 - 40 |
| Young's Modulus (MPa) | 50 - 150 |
| Elongation at Break (%) | 400 - 700 |
Table 2: Expected Thermal Properties
| Property | Expected Value |
| Glass Transition Temp. (Tg) | -30 to -50 °C |
| 5% Weight Loss Temp. (Td5%) | 300 - 320 °C |
Table 3: Expected Hydrolytic Degradation (Weight Loss %)
| Time (days) | 1 M HCl | PBS (pH 7.4) | Deionized Water |
| 1 | 10 - 20 | < 1 | < 1 |
| 7 | 40 - 60 | < 1 | < 1 |
| 28 | > 95 | < 2 | < 2 |
Visualizations
Polyurethane Synthesis Reaction
Caption: General reaction scheme for polyurethane synthesis.
Experimental Workflow
Caption: Workflow for polyurethane synthesis and characterization.
Hydrolytic Degradation Pathway
Caption: Acid-catalyzed hydrolytic degradation of the polyurethane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable and Scalable Synthesis of Acetal‐Containing Polyols as a Platform for Circular Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High performance polyurethanes derived from aromatic acetal-containing polyols enabling closed-loop recycling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01428F [pubs.rsc.org]
Application Notes and Protocols for 1,3-Dioxolane-2,2-diethanol in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxolane-2,2-diethanol is a versatile organic compound with potential applications in the pharmaceutical industry as a solvent, co-solvent, and stabilizer in various drug formulations.[1] Its unique structure, featuring a dioxolane ring and two hydroxyl groups, imparts properties that can be advantageous for enhancing the solubility and stability of active pharmaceutical ingredients (APIs).[1] These application notes provide an overview of its potential uses, supported by illustrative data and detailed experimental protocols to guide researchers in exploring its utility in pharmaceutical development.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 5694-95-1 | [2] |
| Molecular Formula | C7H14O4 | [2] |
| Molecular Weight | 162.18 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | - |
| Solubility | Soluble in water and various organic solvents | [1] |
Applications in Pharmaceutical Formulations
Solubility Enhancement of Poorly Soluble Drugs
A significant challenge in pharmaceutical development is the formulation of poorly water-soluble drugs, which often exhibit low bioavailability.[3][4][5] Co-solvents are frequently employed to increase the solubility of such drugs in aqueous media.[4] this compound, with its hydroxyl groups, can form hydrogen bonds with drug molecules, potentially disrupting the crystal lattice energy and improving solvation.
Illustrative Application Workflow:
Caption: Workflow for evaluating this compound as a solubilizing agent.
Illustrative Quantitative Data:
The following table presents hypothetical solubility data for a model poorly soluble drug (e.g., a BCS Class II compound) in various concentrations of this compound in water.
| Concentration of this compound (% v/v) | Solubility of Model Drug (µg/mL) | Fold Increase in Solubility |
| 0 (Water) | 5 | 1 |
| 10 | 50 | 10 |
| 20 | 150 | 30 |
| 30 | 400 | 80 |
| 40 | 850 | 170 |
Note: This data is illustrative and should be experimentally determined for each specific API.
Stabilization of Drug Formulations
This compound may also act as a stabilizer, protecting APIs from degradation. Its potential mechanisms of action include inhibiting hydrolysis or oxidation by creating a less reactive microenvironment for the drug molecule. The general class of 1,3-dioxolanes is known for its chemical stability, which can be a desirable characteristic in a pharmaceutical excipient.[6]
Logical Relationship for Stability Enhancement:
Caption: Proposed mechanism for stabilization of APIs by this compound.
Experimental Protocols
Protocol for Determining the Equilibrium Solubility of an API
This protocol outlines the steps to determine the equilibrium solubility of a poorly soluble API in aqueous solutions containing varying concentrations of this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Purified water (USP grade)
-
Buffer solutions (pH 4.5, 6.8, and 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector for the API
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Co-solvent Systems: Prepare a series of co-solvent systems by mixing this compound with purified water (or buffer) to achieve final concentrations of 10%, 20%, 30%, and 40% (v/v).
-
Sample Preparation: Add an excess amount of the API to vials containing a fixed volume (e.g., 5 mL) of each co-solvent system and the control (water or buffer alone).
-
Equilibration: Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for a predetermined time (e.g., 24-72 hours), which should be sufficient to reach equilibrium as determined by preliminary experiments.
-
Sample Collection and Processing: After equilibration, visually inspect the vials to ensure an excess of solid API remains. Centrifuge the vials to sediment the undissolved solid. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved API using a validated HPLC method.
-
Data Analysis: Calculate the solubility of the API in each co-solvent system and express the results in µg/mL or mg/mL.
Protocol for Evaluating the Chemical Stability of an API in Solution
This protocol describes a method to assess the stabilizing effect of this compound on an API in an aqueous solution.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Purified water (USP grade) or relevant buffer
-
Stability chambers (e.g., 25 °C/60% RH, 40 °C/75% RH)
-
Vials with inert caps
-
HPLC system with a stability-indicating method for the API and its potential degradants
Procedure:
-
Formulation Preparation: Prepare solutions of the API at a known concentration in:
-
The chosen this compound co-solvent system that provides adequate solubility.
-
A control vehicle without this compound (if solubility permits, or using a minimal amount of another solubilizer for comparison).
-
-
Stability Study Setup: Aliquot the prepared formulations into vials, seal them, and place them in stability chambers under accelerated (e.g., 40 °C/75% RH) and long-term (e.g., 25 °C/60% RH) storage conditions.
-
Time Points for Analysis: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4 weeks for accelerated; 0, 1, 3, 6 months for long-term).
-
Sample Analysis: At each time point, analyze the samples for:
-
API Content: Quantify the remaining API concentration using a validated stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any degradation products formed.
-
Physical Appearance: Observe any changes in color, clarity, or precipitation.
-
pH: Measure the pH of the solution.
-
-
Data Analysis: Plot the percentage of the initial API concentration remaining over time for each formulation. Compare the degradation rates between the formulation containing this compound and the control.
Illustrative Stability Data:
| Storage Condition | Time (Weeks) | % API Remaining (Control) | % API Remaining (with this compound) |
| 40 °C/75% RH | 0 | 100.0 | 100.0 |
| 1 | 95.2 | 98.5 | |
| 2 | 90.5 | 96.8 | |
| 4 | 82.1 | 93.2 |
Note: This data is illustrative and will vary depending on the specific API and formulation.
Conclusion
This compound shows promise as a pharmaceutical excipient for enhancing the solubility and stability of challenging drug compounds. The provided protocols offer a framework for researchers to systematically evaluate its performance in their specific formulations. Further studies are warranted to fully characterize its safety profile and to explore its application in a wider range of dosage forms. Due to the limited publicly available data, it is crucial for researchers to conduct thorough in-house evaluations to establish the suitability of this compound for their intended applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
Application of 1,3-Dioxolane-2,2-diethanol in Cosmetics: Application Notes and Protocols
Application Notes
1. Introduction
1,3-Dioxolane-2,2-diethanol is a versatile ingredient utilized in the cosmetic industry for its multifunctional properties.[1] Chemically, it is a diol featuring a dioxolane ring, which contributes to its stability and unique physicochemical characteristics.[1] Its primary applications in cosmetic formulations revolve around its function as a humectant, solvent, and stabilizer, contributing to the overall efficacy and aesthetic appeal of skincare and personal care products.[1]
2. Physicochemical Properties
This compound is a colorless to light yellow liquid with good solubility in water and a range of polar organic solvents. Its hydroxyl groups are key to its humectant properties, enabling it to attract and retain moisture from the environment.
| Property | Value | Reference |
| CAS Number | 5694-95-1 | [1][2][3] |
| Molecular Formula | C7H14O4 | [1][2][3] |
| Molecular Weight | 162.18 g/mol | [1][3] |
| Appearance | Colorless or light yellow liquid | [1] |
| Purity | ≥ 95-98% | [1][2] |
| Storage Conditions | 0-8 °C | [1] |
3. Functions in Cosmetic Formulations
-
Humectant: The primary function of this compound in skincare is to provide hydration. Its diol structure allows it to bind water molecules, helping to moisturize the skin and improve its texture.
-
Solvent: Due to its polarity, it can be used as a solvent for other cosmetic ingredients, aiding in their incorporation into formulations and enhancing the overall homogeneity of the product.
-
Stabilizer: It can contribute to the stability of cosmetic emulsions, preventing phase separation and maintaining the intended consistency of creams and lotions over time.
4. Applications in Cosmetic Products
This compound is suitable for inclusion in a variety of cosmetic products, including:
-
Moisturizing creams and lotions
-
Serums and essences
-
Facial cleansers
-
Body washes
-
Hair care products
5. Recommended Use Levels
6. Safety and Toxicological Profile
Specific toxicological data for this compound is limited in the public domain. However, it belongs to the chemical class of alkane diols. The Cosmetic Ingredient Review (CIR) has assessed the safety of several alkane diols and found them to be safe for use in cosmetics within their present practices of use and concentration.[4][5][6] As with any cosmetic ingredient, it is recommended to conduct appropriate safety testing of the final formulation.
Experimental Protocols
Protocol 1: Evaluation of Skin Moisturization Efficacy
Objective: To assess the short-term and long-term moisturizing effects of a cosmetic cream containing this compound on human skin.
Materials and Equipment:
-
Test formulation (e.g., O/W cream with 5% this compound)
-
Placebo formulation (same base formulation without this compound)
-
Tewameter® for Transepidermal Water Loss (TEWL) measurement
-
Climate-controlled room (20-22°C, 40-60% relative humidity)[8]
-
Volunteer subjects with dry to normal skin types
Methodology:
-
Subject Recruitment and Acclimatization:
-
Recruit a panel of at least 20 healthy volunteers with self-perceived dry or normal skin on their forearms.
-
Subjects should avoid using any moisturizers on their forearms for at least 24 hours before the study.
-
Acclimatize subjects to the conditions of the climate-controlled room for at least 30 minutes before measurements.[7]
-
-
Baseline Measurements (T0):
-
Define two test areas of 2x2 cm on the volar forearm of each subject.
-
Measure and record the baseline skin hydration (Corneometer®) and TEWL (Tewameter®) for each test area.[7]
-
-
Product Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one test area and the placebo formulation to the other.
-
The application sites should be randomized.
-
-
Post-Application Measurements:
-
Measure skin hydration and TEWL at predetermined time points:
-
Short-term: 1 hour, 2 hours, and 4 hours post-application.
-
Long-term: 8 hours, 12 hours, and 24 hours post-application (for single application studies). For multiple application studies, subjects would apply the product daily for a set period (e.g., 1-4 weeks) with measurements taken at baseline and at the end of the study period.
-
-
-
Data Analysis:
-
Calculate the mean and standard deviation for skin hydration and TEWL values at each time point for both the test and placebo products.
-
Perform statistical analysis (e.g., paired t-test or ANOVA) to determine if there are significant differences in skin hydration and TEWL between the test product, placebo, and baseline values.
-
Expected Outcome: A statistically significant increase in skin hydration and a decrease in TEWL in the area treated with the this compound formulation compared to the placebo and baseline would indicate its efficacy as a moisturizing agent.
Protocol 2: Cosmetic Formulation Stability Testing
Objective: To evaluate the physical and chemical stability of a cosmetic emulsion containing this compound under various storage conditions.
Materials and Equipment:
-
Test formulation (e.g., O/W cream with 5% this compound) packaged in the final intended container.
-
Temperature-controlled stability chambers/ovens (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[9]
-
Freezer (-10°C).[10]
-
Viscometer.
-
pH meter.
-
Microscope.
Methodology:
-
Sample Preparation:
-
Prepare a sufficient quantity of the test formulation and package it in the final commercial packaging.
-
-
Initial Analysis (T0):
-
Before placing the samples in the stability chambers, perform a comprehensive initial analysis of the formulation, including:
-
Organoleptic properties: Appearance, color, odor.
-
Physicochemical properties: pH, viscosity.
-
Microscopic evaluation: Droplet size and distribution.
-
Packaging integrity.
-
-
-
Stability Storage Conditions and Time Points:
-
Store the samples under the following conditions and evaluate them at the specified time points:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% for 1, 2, and 3 months.[9] (A common industry practice is that 3 months at 40°C can predict a 2-year shelf life at room temperature).
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 10% for 3, 6, 12, 18, and 24 months.[9]
-
Low-Temperature Stability: 4°C ± 2°C for 1, 2, and 3 months.
-
Freeze-Thaw Cycling: 3 to 5 cycles of 24 hours at -10°C followed by 24 hours at 25°C.[10]
-
-
-
Centrifugation Test:
-
Photo-stability Test:
-
Expose samples to controlled UV and visible light in a light box and evaluate for any changes in color or degradation.
-
-
Evaluation at Each Time Point:
-
At each scheduled interval, remove samples from the respective storage conditions and allow them to equilibrate to room temperature.
-
Perform the same set of analyses as in the initial analysis (T0) and compare the results.
-
-
Data Analysis and Interpretation:
-
Record all observations and measurements in a tabular format for easy comparison.
-
Any significant changes in the organoleptic or physicochemical properties (e.g., phase separation, significant viscosity or pH change, discoloration) may indicate instability.
-
Expected Outcome: The formulation should maintain its specified physical and chemical properties within acceptable limits throughout the stability testing period under all conditions, demonstrating its robustness and suitability for the intended shelf life.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 95.00% | CAS: 5694-95-1 | AChemBlock [achemblock.com]
- 3. scbt.com [scbt.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. Safety Assessment of Alkane Diols as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skin Hydration Measurement: Comparison Between Devices and Clinical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skin Hydration Monitoring Using a Microwave Sensor: Design, Fabrication, and In Vivo Analysis | MDPI [mdpi.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. cheops-tsar.de [cheops-tsar.de]
- 12. oxfordbiosciences.com [oxfordbiosciences.com]
Application Notes and Protocols: 1,3-Dioxolane-2,2-diethanol as a Solvent for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxolane-2,2-diethanol is a versatile organic solvent with potential applications in pharmaceutical formulations, particularly for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring a dioxolane ring, suggests good stability, while the presence of two hydroxyl groups contributes to its miscibility with a range of polar and non-polar solvents.[1] These characteristics make it a promising candidate for use in various drug delivery systems, including oral, topical, and parenteral formulations. This document provides an overview of its potential applications, physicochemical properties, and detailed protocols for its use in drug delivery research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and developing robust drug delivery systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₁₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 162.18 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Solubility | Miscible with water, ethanol, and other common organic solvents. | --INVALID-LINK-- |
| Boiling Point | Not readily available. | |
| Density | Not readily available. | |
| LogP (Predicted) | -1.2 (Illustrative) | |
| pKa (Predicted) | ~14 (Illustrative, for hydroxyl groups) |
Applications in Drug Delivery
This compound's properties make it a suitable candidate for various drug delivery applications:
-
Solubilization of Poorly Soluble Drugs: Its potential as a co-solvent in liquid and semi-solid formulations can significantly enhance the solubility of hydrophobic APIs.
-
Vehicle for Topical and Transdermal Delivery: Its miscibility with both hydrophilic and lipophilic excipients, coupled with its potential to act as a penetration enhancer, makes it attractive for topical and transdermal formulations.
-
Formation of Amorphous Solid Dispersions (ASDs): It can be used as a solvent in spray drying or solvent evaporation techniques to prepare ASDs, which can improve the dissolution rate and bioavailability of crystalline drugs.
-
Parenteral Formulations: Its miscibility with water suggests its potential use as a co-solvent in parenteral formulations, although thorough biocompatibility and toxicity studies are required.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate this compound as a solvent in drug delivery systems.
Protocol for Determining API Solubility
This protocol outlines the procedure to determine the equilibrium solubility of an API in this compound.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of the API powder to a series of vials.
-
To each vial, add a known volume of this compound.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours), ensuring constant agitation.
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis method.
-
Quantify the API concentration using a validated analytical method.
-
Calculate the solubility of the API in mg/mL or mol/L.
Data Presentation:
The solubility data for various APIs in this compound can be summarized in a table for easy comparison.
Table 2: Illustrative Solubility of Selected APIs in this compound at 25°C
| API | Chemical Class | Solubility (mg/mL) |
| Ibuprofen | NSAID | > 200 (Hypothetical) |
| Ketoprofen | NSAID | > 150 (Hypothetical) |
| Griseofulvin | Antifungal | > 50 (Hypothetical) |
| Carbamazepine | Anticonvulsant | > 80 (Hypothetical) |
Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Protocol for Preparation of a Topical Gel Formulation
This protocol describes the preparation of a simple topical gel using this compound as a co-solvent and penetration enhancer.
Materials:
-
API
-
This compound
-
Gelling agent (e.g., Carbopol® 940)
-
Neutralizing agent (e.g., Triethanolamine)
-
Purified water
-
Propylene glycol (optional, as a humectant)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Disperse the gelling agent (e.g., 1% w/w Carbopol® 940) in purified water with constant stirring until a uniform dispersion is obtained.
-
In a separate beaker, dissolve the API in this compound. Propylene glycol can also be added to this phase.
-
Slowly add the API solution to the aqueous dispersion of the gelling agent while stirring continuously.
-
Neutralize the formulation by adding the neutralizing agent (e.g., triethanolamine) dropwise until the desired pH (typically 6.0-7.0) and viscosity are achieved.
-
Continue stirring until a homogenous and transparent gel is formed.
-
Store the gel in an airtight container.
Protocol for In Vitro Drug Release Study
This protocol details the procedure for evaluating the in vitro release of an API from a formulated product using Franz diffusion cells.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate) or excised animal/human skin
-
Receptor medium (e.g., phosphate-buffered saline, PBS, with a surfactant if needed to maintain sink conditions)
-
Formulated product (e.g., topical gel)
-
Syringes and needles
-
HPLC system for analysis
Procedure:
-
Mount the synthetic membrane or skin sample onto the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium.
-
Fill the receptor compartment with the receptor medium and maintain a constant temperature (e.g., 32°C for topical products) using a circulating water bath.
-
Apply a known amount of the formulated product onto the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the collected samples for API concentration using a validated HPLC method.
-
Calculate the cumulative amount of API released per unit area over time.
Data Presentation:
The drug release data can be presented in a table and a corresponding graph.
Table 3: Illustrative Cumulative Drug Release of Ketoprofen from a Topical Gel
| Time (hours) | Cumulative Release (µg/cm²) (Mean ± SD, n=3) |
| 1 | 50.2 ± 4.5 (Hypothetical) |
| 2 | 98.7 ± 8.1 (Hypothetical) |
| 4 | 185.4 ± 15.2 (Hypothetical) |
| 8 | 350.1 ± 28.9 (Hypothetical) |
| 12 | 480.6 ± 39.7 (Hypothetical) |
| 24 | 750.3 ± 61.5 (Hypothetical) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining API solubility.
Logical Relationship in Topical Drug Delivery
Caption: Key relationships in topical drug delivery.
Safety Considerations
While 1,3-dioxolane compounds are generally considered to have low toxicity, comprehensive safety data for this compound is not widely available. Researchers should handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All experiments should be conducted in a well-ventilated area. For any in vivo applications, thorough toxicological and biocompatibility studies must be performed according to regulatory guidelines.
Conclusion
This compound presents as a promising solvent for various drug delivery applications due to its favorable physicochemical properties. The protocols and information provided herein offer a starting point for researchers to explore its potential in formulating poorly soluble drugs. However, it is crucial to conduct thorough experimental validation of its performance and safety for any specific application. Further research is warranted to fully characterize this solvent and establish its utility in pharmaceutical sciences.
References
Application Notes and Protocols for the Polymerization of 1,3-Dioxolane-2,2-diethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the polymerization of 1,3-Dioxolane-2,2-diethanol, a diol monomer. Due to the presence of two primary hydroxyl groups, this monomer is well-suited for step-growth polymerization to produce polyesters and polyurethanes. The protocols outlined below are representative methods for the synthesis of these polymer classes.
Polyester Synthesis via Polycondensation
A common method for synthesizing polyesters in a laboratory setting is through the reaction of a diol with a diacid chloride.[1] This is a non-equilibrium polycondensation reaction that proceeds readily at moderate temperatures and offers good control over the polymer structure.[1]
Experimental Protocol: Synthesis of a Polyester from this compound and Adipoyl Chloride
Materials:
-
This compound
-
Adipoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Monomer Dissolution: In the flask, dissolve this compound (1.48 g, 10 mmol) in 50 mL of anhydrous dichloromethane. Add anhydrous pyridine (1.74 mL, 21.5 mmol) to the solution to act as an acid scavenger.
-
Initiation of Polymerization: Cool the solution to 0 °C using an ice bath. Separately, prepare a solution of adipoyl chloride (1.83 g, 10 mmol) in 25 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred diol solution over a period of 30 minutes.
-
Polymerization Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4 hours to ensure complete reaction.
-
Polymer Precipitation and Purification: After cooling to room temperature, the reaction mixture is poured slowly into 500 mL of vigorously stirred methanol to precipitate the polyester. The precipitated polymer is collected by filtration, redissolved in a minimal amount of dichloromethane, and reprecipitated in methanol. This redissolution and reprecipitation step is repeated two more times to ensure the removal of unreacted monomers and oligomers.
-
Drying: The purified polymer is dried in a vacuum oven at 40 °C overnight to a constant weight.
Expected Polymer Properties
The properties of the resulting polyester will depend on the specific reaction conditions and the purity of the monomers. The following table provides representative data for polyesters synthesized from diols with some structural similarities.
| Property | Expected Range | Reference |
| Number Average Mol. Wt. (Mn) | 10,000-30,000 g/mol | [2] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | [2] |
| Glass Transition Temp. (Tg) | 40 - 80 °C | [3] |
| Melting Temperature (Tm) | 150 - 200 °C | Not Applicable |
Polyurethane Synthesis via Polyaddition
Polyurethanes are synthesized through the polyaddition reaction of a diol with a diisocyanate.[4] This reaction is typically carried out in the presence of a catalyst and can be performed in bulk or in solution.[5]
Experimental Protocol: Synthesis of a Polyurethane from this compound and Hexamethylene Diisocyanate (HDI)
Materials:
-
This compound
-
Hexamethylene diisocyanate (HDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
-
Mechanical stirrer and heating mantle
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Monomer and Catalyst Addition: To the flask, add this compound (1.48 g, 10 mmol) and 50 mL of anhydrous DMF. Stir the mixture until the diol is completely dissolved. Add 1-2 drops of dibutyltin dilaurate (DBTDL) catalyst to the solution.
-
Diisocyanate Addition: While stirring, slowly add hexamethylene diisocyanate (HDI) (1.68 g, 10 mmol) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 80 °C and maintain this temperature for 6 hours under a nitrogen atmosphere with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is poured into 500 mL of methanol to precipitate the polyurethane. The polymer is collected by filtration and washed several times with methanol.
-
Drying: The purified polyurethane is dried in a vacuum oven at 50 °C for 24 hours.
Expected Polymer Properties
The properties of the resulting polyurethane will be influenced by the stoichiometry of the reactants and the catalyst used. The table below shows typical properties for polyurethanes synthesized from aliphatic diols and diisocyanates.
| Property | Expected Range | Reference |
| Number Average Mol. Wt. (Mn) | 20,000-50,000 g/mol | [6] |
| Polydispersity Index (PDI) | 1.8 - 2.8 | [6] |
| Glass Transition Temp. (Tg) | -20 - 20 °C | [7] |
| Tensile Strength | 20 - 40 MPa | [6] |
Visualizations
Caption: Polyester synthesis from this compound.
Caption: Experimental workflow for polyester synthesis.
References
- 1. Polyester - Wikipedia [en.wikipedia.org]
- 2. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1,3-Dioxolane-2,2-diethanol as a Versatile Building Block for the Synthesis of Triazole Antifungal APIs
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 1,3-dioxolane-2,2-diethanol as a key building block in the synthesis of active pharmaceutical ingredients (APIs), with a focus on the development of potent triazole antifungal agents such as Itraconazole. The unique structural features of this starting material provide a convergent and efficient pathway to complex heterocyclic frameworks common in modern antifungal drugs.
Introduction
This compound is a highly functionalized and versatile chemical building block. Its inherent structure, featuring a protected diol in a dioxolane ring and two primary hydroxyl groups, makes it an ideal starting material for the synthesis of complex molecules. In the pharmaceutical industry, derivatives of 1,3-dioxolane are crucial intermediates in the production of several APIs.[1] This document provides a detailed protocol for the synthesis of a key intermediate of the broad-spectrum antifungal drug, Itraconazole, utilizing a synthetic strategy that highlights the advantages of using a 1,3-dioxolane scaffold.
Core Application: Synthesis of Itraconazole Intermediate
Itraconazole is a triazole antifungal agent used to treat a variety of fungal infections. A critical intermediate in its synthesis is cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol. The synthesis of this intermediate can be efficiently achieved through a multi-step process starting from precursors that can be conceptually derived from this compound's core structure.
The general synthetic approach involves the formation of the substituted dioxolane ring, followed by the introduction of the triazole moiety and subsequent functional group manipulations. While direct synthesis from this compound is not widely documented, a closely related and industrially relevant synthesis starts with the condensation of glycerin with a 2,4-dichloroacetophenone derivative, which mirrors the core structure provided by this compound.
Experimental Protocols
The following protocols outline the key steps for the synthesis of the Itraconazole intermediate.
Protocol 1: Synthesis of cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol benzoate
This initial step establishes the core dioxolane ring system with the required stereochemistry and functional groups for subsequent reactions.
Materials:
-
2,4-dichloro-α-bromoacetophenone
-
Glycerin
-
p-Toluenesulfonic acid (catalyst)
-
Benzoyl chloride
-
Triethylamine
-
Toluene
-
Dichloromethane
Procedure:
-
A mixture of 2,4-dichloro-α-bromoacetophenone, glycerin, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, washed with a saturated sodium bicarbonate solution, and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The resulting crude diol is dissolved in dichloromethane and cooled in an ice bath.
-
Triethylamine is added, followed by the dropwise addition of benzoyl chloride.
-
The reaction mixture is stirred at room temperature until the reaction is complete.
-
The mixture is washed with water, dilute HCl, and brine.
-
The organic layer is dried and the solvent is evaporated to yield the crude product, which is then purified by recrystallization.
Protocol 2: Synthesis of cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
This step involves the nucleophilic substitution of the bromide with the triazole ring and subsequent deprotection of the hydroxyl group.
Materials:
-
cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol benzoate
-
1H-1,2,4-Triazole
-
Sodium hydride (or a suitable base like potassium carbonate)
-
Dimethylformamide (DMF)
-
Sodium hydroxide
-
Methanol
-
Ethyl acetate
Procedure:
-
To a solution of 1H-1,2,4-triazole in DMF, sodium hydride is added portion-wise at 0 °C.
-
The mixture is stirred until the evolution of hydrogen gas ceases.
-
A solution of cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol benzoate in DMF is added dropwise.
-
The reaction mixture is heated and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude benzoate intermediate is then dissolved in methanol, and an aqueous solution of sodium hydroxide is added.
-
The mixture is stirred at room temperature to effect hydrolysis of the benzoate group.
-
After completion, the methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The organic layer is dried and concentrated, and the final product is purified by column chromatography or recrystallization.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of the Itraconazole intermediate.
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Protocol 1 | 2,4-dichloro-α-bromoacetophenone, Glycerin, Benzoyl chloride | Toluene, Dichloromethane | Reflux, 0-25 | 4-8 | 70-80 | >95 |
| Protocol 2 | 1H-1,2,4-Triazole, Sodium hydride, Sodium hydroxide | DMF, Methanol | 60-80, 25 | 6-12 | 75-85 | >98 |
Signaling Pathways and Mechanism of Action
The antifungal activity of Itraconazole, synthesized from the 1,3-dioxolane intermediate, primarily stems from its ability to inhibit fungal cytochrome P450-dependent enzymes, specifically lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway leads to the disruption of the cell membrane's integrity and ultimately, fungal cell death.
References
Application Notes and Protocols for Topical Drug Delivery Formulation with 1,3-Dioxolane-2,2-diethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxolane-2,2-diethanol is a versatile excipient with promising applications in the formulation of topical drug delivery systems.[1] Its properties as a solvent and stabilizer can be leveraged to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs) at the site of application.[1] Furthermore, its inherent moisturizing characteristics make it a favorable component in dermatological preparations.[1] This document provides detailed application notes and experimental protocols for the formulation and evaluation of topical drug delivery systems incorporating this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5694-95-1 | [1][2] |
| Molecular Formula | C7H14O4 | [1][2] |
| Molecular Weight | 162.18 g/mol | [1][2] |
| Appearance | Colorless or light yellow liquid | [1] |
| Purity | ≥ 98% (NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Applications in Topical Formulations
This compound can be utilized in various types of topical formulations, including:
-
Gels: Its solvent properties can aid in the dissolution of APIs, leading to the formation of clear and stable gels.
-
Creams and Lotions: It can act as a co-solvent and stabilizer, improving the homogeneity and texture of emulsions.[1] Its moisturizing effects are also beneficial in these formulations.[1]
-
Ointments: It can be incorporated to enhance the solubility of drugs in the lipidic base.
Experimental Protocols
The following section details the experimental protocols for the formulation and evaluation of a model topical gel containing a hypothetical API and this compound.
Formulation Protocol: Topical Gel
This protocol describes the preparation of a 1% API topical gel with this compound as a co-solvent.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Carbomer 940
-
Triethanolamine
-
Propylene Glycol
-
Purified Water
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter
-
Homogenizer
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Gel Base:
-
Disperse Carbomer 940 in purified water with constant stirring until a uniform dispersion is formed.
-
Allow the dispersion to hydrate for at least 2 hours.
-
-
API Solubilization:
-
In a separate beaker, dissolve the API in a mixture of this compound and Propylene Glycol with gentle heating and stirring.
-
-
Formation of the Gel:
-
Slowly add the API solution to the hydrated Carbomer 940 dispersion while stirring.
-
Neutralize the gel by adding triethanolamine dropwise until the desired pH (typically 6.5-7.0) is achieved.
-
Homogenize the gel to ensure uniformity.
-
Illustrative Formulation Compositions:
The following table provides example compositions for topical gels with varying concentrations of this compound.
| Ingredient | Formulation F1 (%) | Formulation F2 (%) | Formulation F3 (%) |
| API | 1.0 | 1.0 | 1.0 |
| This compound | 5.0 | 10.0 | 15.0 |
| Carbomer 940 | 1.0 | 1.0 | 1.0 |
| Propylene Glycol | 10.0 | 10.0 | 10.0 |
| Triethanolamine | q.s. to pH 6.8 | q.s. to pH 6.8 | q.s. to pH 6.8 |
| Purified Water | q.s. to 100 | q.s. to 100 | q.s. to 100 |
Evaluation Protocols
a. pH Measurement:
-
Protocol: The pH of the formulated gels will be measured using a calibrated pH meter at room temperature.
-
Expected Outcome: The pH should be within a range suitable for topical application (typically 5.5-7.0) to minimize skin irritation.
b. Viscosity Measurement:
-
Protocol: The viscosity of the gels will be determined using a Brookfield viscometer with an appropriate spindle at various rotational speeds.
-
Expected Outcome: The viscosity should be optimal for ease of application and retention on the skin. The inclusion of this compound may influence the final viscosity.
Illustrative Viscosity Data:
| Formulation | Viscosity (cP) at 10 rpm |
| F1 (5% Dioxolane) | 4500 |
| F2 (10% Dioxolane) | 4200 |
| F3 (15% Dioxolane) | 3800 |
Protocol:
-
Apparatus: Franz diffusion cell.
-
Membrane: Synthetic membrane (e.g., polysulfone).
-
Receptor Medium: Phosphate buffered saline (PBS), pH 7.4.
-
Procedure:
-
Mount the synthetic membrane on the Franz diffusion cell.
-
Apply a known quantity of the formulated gel to the donor compartment.
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Maintain the temperature at 32 ± 0.5 °C.
-
Withdraw samples from the receptor compartment at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours) and replace with an equal volume of fresh receptor medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Illustrative In Vitro Drug Release Data:
| Time (hours) | F1 Cumulative Release (%) | F2 Cumulative Release (%) | F3 Cumulative Release (%) |
| 1 | 15.2 | 18.5 | 22.1 |
| 2 | 28.9 | 34.2 | 40.5 |
| 4 | 45.6 | 53.8 | 61.2 |
| 6 | 60.1 | 68.9 | 76.4 |
| 8 | 72.5 | 81.3 | 88.9 |
Protocol:
-
Apparatus: Franz diffusion cell.
-
Membrane: Excised human or animal skin (e.g., rat or pig skin).
-
Receptor Medium: Phosphate buffered saline (PBS), pH 7.4, with a suitable solubilizing agent if required for the API.
-
Procedure:
-
Prepare the skin membrane and mount it on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Apply a finite dose of the formulation to the skin surface.
-
Follow the sampling and analysis procedure as described for IVRT.
-
At the end of the study, the skin can be processed to determine the amount of drug retained in different skin layers.
-
Illustrative Skin Permeation Data:
| Formulation | Steady-State Flux (Jss, µg/cm²/h) | Permeability Coefficient (Kp, cm/h) |
| F1 (5% Dioxolane) | 12.5 | 1.25 x 10⁻³ |
| F2 (10% Dioxolane) | 18.2 | 1.82 x 10⁻³ |
| F3 (15% Dioxolane) | 25.8 | 2.58 x 10⁻³ |
Diagrams
Caption: Workflow for Topical Gel Formulation.
Caption: In Vitro Permeation Testing (IVPT) Workflow.
Conclusion
This compound presents a valuable option for formulators in the development of topical drug delivery systems. Its favorable solvent and stabilizing properties, combined with its moisturizing effects, can contribute to the creation of elegant and effective dermatological products. The provided protocols and illustrative data serve as a foundation for researchers to explore the full potential of this excipient in their formulation development efforts. Further studies are warranted to establish specific API compatibilities and to optimize formulation parameters for enhanced therapeutic outcomes.
References
Application Notes and Protocols: 1,3-Dioxolane-2,2-diethanol as a Stabilizer in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxolane-2,2-diethanol, a glycerol derivative, is recognized for its utility as a solvent and stabilizer in pharmaceutical formulations. Its inherent chemical structure, featuring a stable dioxolane ring and accessible hydroxyl groups, suggests potential applications beyond formulation stabilization, extending to the control of reactive intermediates and prevention of side reactions during chemical synthesis. While direct literature on its use as a reaction stabilizer is limited, its polyol character allows for the extrapolation of its function as a potential radical scavenger or quencher of reactive species. These application notes provide a hypothetical framework and detailed protocols for evaluating and utilizing this compound as a stabilizer in chemical reactions, particularly in processes susceptible to degradation or unwanted side reactions.
Plausible Mechanism of Action: Radical Scavenging
In many organic reactions, the formation of radical species can lead to undesired byproducts and reduced yields of the target molecule. Polyols and their derivatives can act as radical scavengers through hydrogen atom transfer from their hydroxyl groups to the reactive radical species, thus terminating the radical chain reaction. The diethanol moieties of this compound provide readily abstractable hydrogen atoms, making it a plausible candidate for this role.
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Dioxolane-2,2-diethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Dioxolane-2,2-diethanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities largely depend on the synthetic route used. Typically, the synthesis involves the acid-catalyzed acetalization of a polyol. Potential impurities include:
-
Unreacted Starting Materials: Such as the parent polyol (e.g., pentaerythritol or a related compound) and the aldehyde or ketone used in the reaction.
-
Acid Catalyst: Residual acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) may be present.
-
Water: Water is a byproduct of the acetalization reaction and can be present in the crude product.
-
Side Products: Incomplete reactions can lead to the formation of mono-acetals or other partially reacted intermediates. Polymerization or degradation of the starting materials or product can also occur under harsh reaction conditions.
Q2: What are the primary purification methods for this compound?
A2: The primary purification methods for this polar, di-hydroxy compound are vacuum distillation and column chromatography. Recrystallization may be an option if the compound is a solid at room temperature and a suitable solvent system can be identified.
Q3: How can I remove the acid catalyst after the reaction?
A3: The acid catalyst can be neutralized by washing the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This is typically done during the work-up procedure before further purification.
Q4: Is this compound sensitive to acid?
A4: Yes, acetals are generally sensitive to acidic conditions and can hydrolyze back to the parent carbonyl compound and diol, especially in the presence of water.[1] It is crucial to neutralize any acid catalyst after the reaction is complete to prevent product degradation during purification and storage.
Troubleshooting Guides
Vacuum Distillation
Issue 1: The compound is not distilling at the expected temperature.
-
Possible Cause: The vacuum pressure is not low enough. This compound is a high-boiling point compound, and a deep vacuum is likely necessary for distillation at a reasonable temperature.
-
Troubleshooting Steps:
-
Check the entire distillation apparatus for leaks. Ensure all joints are properly sealed with high-vacuum grease.
-
Verify the performance of the vacuum pump. It may require an oil change or servicing.
-
Use a more efficient vacuum pump if necessary.
-
Issue 2: The compound is decomposing in the distillation flask.
-
Possible Cause: The distillation temperature is too high, leading to thermal degradation. This can be exacerbated by the presence of residual acid.
-
Troubleshooting Steps:
-
Ensure all acidic catalysts have been thoroughly neutralized and removed before attempting distillation.
-
Improve the vacuum to lower the boiling point of the compound.
-
Use a Kugelrohr apparatus for short-path distillation, which minimizes the time the compound is exposed to high temperatures.
-
Issue 3: Bumping or uneven boiling occurs during distillation.
-
Possible Cause: Insufficient agitation or lack of boiling chips.
-
Troubleshooting Steps:
-
Use a magnetic stir bar and stir the distillation flask vigorously.
-
Add fresh boiling chips or a glass ebulliator to the distillation flask before applying vacuum.
-
Column Chromatography
Issue 1: The compound is not moving from the baseline on the TLC plate, even with a very polar solvent system.
-
Possible Cause: this compound is a highly polar compound due to the two hydroxyl groups. Standard silica gel chromatography may not be effective.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a more polar solvent like methanol or acetic acid to your eluent. For example, a gradient of methanol in dichloromethane or ethyl acetate.
-
Use a Different Stationary Phase: Consider using a more polar stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol-bonded silica).
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble in water or methanol, reverse-phase chromatography on a C18 column could be an alternative.
-
Issue 2: The compound streaks on the silica gel column, leading to poor separation.
-
Possible Cause: The compound is interacting too strongly with the acidic sites on the silica gel. This can also be caused by overloading the column.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
-
Reduce the Sample Load: Ensure that the amount of crude product loaded onto the column is not excessive. A general rule of thumb is to use a silica-to-sample ratio of at least 30:1.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and then load the dry powder onto the column. This can lead to better band sharpness.
-
Issue 3: The desired product co-elutes with impurities.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides the best separation between your product and the impurities.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.
-
Consider a Different Chromatographic Technique: If flash chromatography is unsuccessful, High-Performance Liquid Chromatography (HPLC) with a suitable column and detector may provide the necessary resolution.
-
Experimental Protocols
As no specific literature protocol for the synthesis and purification of this compound (CAS 5694-95-1) was found, a general procedure based on the synthesis of similar polyhydroxylated acetals is provided below. Note: This is a hypothetical procedure and should be adapted and optimized based on laboratory results.
Hypothetical Synthesis of this compound
A plausible synthetic route involves the reaction of a suitable triol with an appropriate ketone or aldehyde. For instance, the reaction of 3,3-bis(hydroxymethyl)-1,5-pentanediol with a ketone in the presence of an acid catalyst would yield a 1,3-dioxane ring. To obtain the target 1,3-dioxolane, a starting material like 2,2-bis(hydroxymethyl)propane-1,3-diol (pentaerythritol) could be selectively protected and then reacted. A more direct, hypothetical route could involve the reaction of a protected dihydroxy acetone equivalent with ethylene glycol.
General Purification Protocol (to be optimized)
-
Work-up:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification by Column Chromatography (Example):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of methanol in ethyl acetate (e.g., starting from 100% ethyl acetate and gradually increasing to 10% methanol in ethyl acetate). The optimal solvent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Purification by Vacuum Distillation (Hypothetical Parameters):
-
Apparatus: A short-path distillation apparatus (Kugelrohr) is recommended to minimize thermal stress.
-
Conditions: The exact temperature and pressure will need to be determined experimentally. Based on structurally similar compounds, a high vacuum (<1 mmHg) and a temperature range of 150-220 °C might be required.
-
Procedure:
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating and stirring.
-
Collect the fraction that distills at a stable temperature.
-
-
Data Presentation
Since no specific experimental data for the purification of this compound was found in the literature, the following tables are presented as templates to be filled in by the researcher during experimental optimization.
Table 1: TLC Solvent System Screening for Column Chromatography
| Solvent System (v/v) | Rf of this compound | Rf of Major Impurity 1 | Rf of Major Impurity 2 | Separation Quality |
| Ethyl Acetate | ||||
| 5% Methanol in Ethyl Acetate | ||||
| 10% Methanol in Ethyl Acetate | ||||
| Dichloromethane | ||||
| 5% Methanol in Dichloromethane | ||||
| 10% Methanol in Dichloromethane |
Table 2: Vacuum Distillation Optimization
| Pressure (mmHg) | Bath Temperature (°C) | Head Temperature (°C) | Purity of Distillate (%) | Yield (%) | Observations |
| 10 | |||||
| 5 | |||||
| 1 | |||||
| 0.5 |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common purification issues of this compound.
References
Technical Support Center: Polymerization of 1,3-Dioxolane-2,2-diethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,3-Dioxolane-2,2-diethanol. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.
Troubleshooting Guides
Cationic Ring-Opening Polymerization (CROP) of the Dioxolane Ring
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Gel Formation / Insoluble Product | Cross-linking due to the reaction of both hydroxyl groups on the diethanol moiety. | - Utilize a protecting group strategy for one of the hydroxyl groups. - Control stoichiometry carefully; a high monomer-to-initiator ratio can favor linear chain growth over cross-linking. - Lower the reaction temperature to reduce the rate of side reactions. |
| Low Molecular Weight | - Chain transfer reactions to monomer, solvent, or polymer. - Premature termination by impurities. - Formation of cyclic oligomers through backbiting. | - Purify the monomer and solvent rigorously to remove any water or other nucleophilic impurities. - Employ the Activated Monomer (AM) mechanism by using a strong protonic acid in the presence of the diol monomer, which can suppress cyclization.[1] - Use a non-transferring solvent like dichloromethane. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | - Slow initiation compared to propagation. - Presence of multiple propagating species. - Chain transfer reactions. | - Choose an initiator that provides rapid and quantitative initiation. - Control the reaction temperature to maintain a consistent rate of polymerization. - Ensure homogeneous mixing of reactants. |
| Bimodal or Multimodal GPC Trace | - Formation of cyclic oligomers. - Uncontrolled initiation from impurities. - Chain coupling or branching reactions. | - Optimize the monomer concentration; lower concentrations can sometimes reduce intermolecular side reactions. - Rigorous purification of all components is crucial. - Analyze the different fractions to identify their chemical structure. |
Polycondensation of the Diethanol Groups
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Polymerization Rate | Steric hindrance from the bulky 1,3-dioxolane ring impeding access to the hydroxyl groups. | - Use a more reactive dicarboxylic acid derivative, such as an acyl chloride or anhydride. - Employ a catalyst that is effective for sterically hindered alcohols. - Increase the reaction temperature, but monitor for potential degradation of the dioxolane ring. |
| Degradation of the Dioxolane Ring | The acidic or high-temperature conditions of the polycondensation reaction can lead to the hydrolysis of the acetal. | - Use a milder catalyst system. - Perform the reaction under neutral or slightly basic conditions if possible. - Limit the reaction time and temperature to the minimum required for polymerization. |
| Low Molecular Weight | - Incomplete reaction due to steric hindrance or unfavorable equilibrium. - Presence of monofunctional impurities that act as chain stoppers. | - Ensure a precise 1:1 stoichiometric ratio of diol to diacid monomers. - Use high vacuum to effectively remove the condensation byproduct (e.g., water) and drive the reaction to completion. - Purify all monomers to remove monofunctional impurities. |
| Discoloration of the Polymer | Thermal degradation at high polymerization temperatures. | - Use a heat stabilizer. - Lower the polymerization temperature and extend the reaction time. - Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the polymerization of this compound?
The primary challenge stems from the bifunctional nature of the monomer, which contains both a polymerizable 1,3-dioxolane ring and two reactive hydroxyl groups. This can lead to competing reaction pathways: the ring-opening polymerization of the dioxolane and the polycondensation of the diethanol groups. If cationic ring-opening polymerization is desired, the hydroxyl groups can lead to branching and cross-linking, resulting in gel formation. Conversely, if polycondensation of the hydroxyl groups is the goal, the stability of the dioxolane ring under the reaction conditions must be considered.
Q2: Which polymerization method is more suitable for this compound: CROP or polycondensation?
The choice of method depends on the desired polymer structure.
-
CROP will produce a polyacetal backbone with pendant diethanol groups. This could be useful for creating hydrophilic or functional polymers. However, controlling the reactivity of the pendant hydroxyl groups to avoid cross-linking is a significant challenge.
-
Polycondensation with a dicarboxylic acid will result in a polyester with the 1,3-dioxolane ring as a repeating side group. This approach may be more straightforward for achieving a linear, high molecular weight polymer, provided the dioxolane ring is stable under the reaction conditions.
Q3: How can I suppress the formation of cyclic oligomers during the CROP of this compound?
The formation of cyclic oligomers is a common side reaction in the CROP of cyclic acetals.[1] To suppress this, the "Activated Monomer" (AM) mechanism is recommended.[1] This involves using a strong protonic acid (e.g., triflic acid) as a catalyst. The hydroxyl groups of the this compound monomer will act as initiators. In the AM mechanism, the growing chain end is a hydroxyl group, which is less reactive towards intramolecular "backbiting" than the charged active center in the "Active Chain End" (ACE) mechanism.[1]
Q4: What catalysts are recommended for the polymerization of this compound?
-
For CROP: Strong protonic acids like trifluoromethanesulfonic acid (triflic acid) or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are typically used.[2] Rare-earth triflates, like scandium triflate (Sc(OTf)₃), have also been shown to be effective for the ring-opening polymerization of 1,3-dioxolane.[2]
-
For Polycondensation: Common esterification catalysts such as p-toluenesulfonic acid, titanium(IV) isopropoxide, or tin(II) octoate can be used. The choice of catalyst should be made carefully to avoid conditions that could degrade the 1,3-dioxolane ring.
Q5: How does the substituent at the C2 position of the 1,3-dioxolane ring affect its polymerizability?
Substituents at the C2 position of the 1,3-dioxolane ring can significantly influence polymerizability. In some cases, bulky substituents at the C2 position can hinder the polymerization process. However, the specific effect of the diethanol group at the C2 position on the CROP of the dioxolane ring is not extensively documented and may require empirical investigation.
Experimental Protocols
Protocol 1: Cationic Ring-Opening Polymerization via the Activated Monomer (AM) Mechanism
Objective: To synthesize a linear polyacetal with pendant hydroxyl groups.
Materials:
-
This compound (monomer, rigorously purified)
-
Trifluoromethanesulfonic acid (TfOH, catalyst)
-
Anhydrous dichloromethane (DCM, solvent)
-
Methanol (for quenching)
-
Triethylamine (for neutralization)
Procedure:
-
Monomer and Solvent Purification: Dry the DCM over calcium hydride and distill under an inert atmosphere. Purify the this compound by vacuum distillation to remove any water.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Polymerization:
-
Under a nitrogen atmosphere, dissolve the purified this compound in anhydrous DCM in the reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a dilute solution of TfOH in anhydrous DCM.
-
Add the TfOH solution dropwise to the stirred monomer solution to initiate the polymerization. The monomer itself acts as the initiator through its hydroxyl groups.
-
Allow the reaction to proceed at 0 °C for the desired time (e.g., 2-24 hours), monitoring the progress by taking aliquots for analysis (e.g., ¹H NMR or GPC).
-
-
Quenching and Purification:
-
Quench the polymerization by adding a small amount of methanol, followed by neutralization with triethylamine.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether or hexane.
-
Collect the polymer by filtration and wash it with the precipitating solvent.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
Protocol 2: Polycondensation with Adipoyl Chloride
Objective: To synthesize a polyester with pendant 1,3-dioxolane rings.
Materials:
-
This compound (diol monomer, purified)
-
Adipoyl chloride (diacyl chloride monomer, purified by distillation)
-
Anhydrous pyridine or triethylamine (acid scavenger)
-
Anhydrous dichloromethane (DCM, solvent)
-
Methanol (for washing)
Procedure:
-
Monomer and Solvent Purification: Ensure all reagents and the solvent are anhydrous.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the this compound and the acid scavenger in anhydrous DCM.
-
Polymerization:
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve the adipoyl chloride in anhydrous DCM and add it to the dropping funnel.
-
Add the adipoyl chloride solution dropwise to the stirred diol solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the pyridinium or triethylammonium hydrochloride salt.
-
Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Precipitate the resulting polyester by adding the concentrated solution to a non-solvent like methanol or hexane.
-
Collect the polymer by filtration and dry it under vacuum.
-
Visualizations
References
Technical Support Center: Hydrolytic Stability of 1,3-Dioxolane-2,2-diethanol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1,3-Dioxolane-2,2-diethanol, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general hydrolytic stability of this compound in acidic conditions?
A1: this compound, like other 1,3-dioxolanes, is susceptible to hydrolysis under acidic conditions.[1][2] This class of compounds, which are cyclic acetals, will degrade in the presence of acid and water to yield the parent ketone (in this case, acetone) and the corresponding diol (2,2-bis(hydroxymethyl)propane-1,3-diol). The rate of this hydrolysis is highly dependent on the pH of the solution, with faster degradation occurring at lower pH values.[3][4]
Q2: What are the expected degradation products of this compound hydrolysis?
A2: The acid-catalyzed hydrolysis of this compound will break the acetal linkage, yielding acetone and 2,2-bis(hydroxymethyl)propane-1,3-diol.
Q3: How do substituents, like the diethanol group, affect the hydrolytic stability?
A3: The rate of hydrolysis of acetals and ketals is influenced by the electronic nature of their substituents.[4] Electron-donating groups tend to stabilize the carbocation intermediate formed during hydrolysis, thus accelerating the reaction. Conversely, electron-withdrawing groups destabilize this intermediate and slow down hydrolysis.[4] The diethanol group (-CH2CH2OH) is generally considered to be weakly electron-donating or neutral in its inductive effect. Therefore, the hydrolytic stability of this compound is expected to be comparable to other simple alkyl-substituted 1,3-dioxolanes.
Q4: Can this hydrolysis be prevented or minimized during experiments?
A4: Yes. To minimize the hydrolysis of this compound, it is crucial to maintain neutral or basic conditions (pH > 7). If acidic conditions are unavoidable, the exposure time and temperature should be kept to a minimum to reduce the extent of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of this compound. | 1. The pH of the solution is lower than anticipated.2. The temperature of the experiment is too high.3. The presence of acidic impurities in reagents or solvents. | 1. Carefully measure and adjust the pH of the solution using a calibrated pH meter.2. Conduct the experiment at a lower temperature if the protocol allows.3. Use high-purity, acid-free reagents and solvents. Consider purifying solvents if necessary. |
| Inconsistent results in hydrolysis rate studies. | 1. Inaccurate pH measurements.2. Temperature fluctuations during the experiment.3. Inconsistent sample preparation and handling. | 1. Calibrate the pH meter before each use with fresh buffer standards.2. Use a temperature-controlled water bath or incubator to maintain a constant temperature.3. Standardize the experimental protocol, ensuring precise timing of sample collection and analysis. |
| Difficulty in quantifying the parent compound and degradation products by HPLC. | 1. Co-elution of peaks.2. Poor peak shape.3. Lack of a suitable reference standard for a degradation product. | 1. Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature.2. Ensure the sample is fully dissolved in the mobile phase and check for column degradation.3. If a reference standard is unavailable, consider isolation and characterization of the degradation product or use a relative response factor for estimation. |
Quantitative Data on Hydrolytic Stability
Due to the absence of specific experimental data for this compound in the public domain, the following table provides an estimated half-life at various acidic pH values based on the behavior of structurally similar 1,3-dioxolanes.[3][4] These values should be considered as approximations and should be confirmed by experimental studies.
| pH | Estimated Half-life (t1/2) at 25°C |
| 3.0 | < 1 hour |
| 4.0 | Several hours |
| 5.0 | 1-2 days |
| 6.0 | Several days to a week |
| 7.0 | Stable |
Experimental Protocol: Determination of Hydrolytic Stability
This protocol outlines a general method for determining the hydrolytic stability of this compound under acidic conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
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This compound
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HPLC-grade water, acetonitrile, and methanol
-
Phosphate or citrate buffer components to prepare solutions of desired pH (e.g., pH 3, 4, 5, 6)
-
Calibrated pH meter
-
HPLC system with a UV detector and a C18 column
-
Volumetric flasks, pipettes, and vials
2. Preparation of Buffer Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., 3.0, 4.0, 5.0, 6.0) using appropriate buffer systems (e.g., citrate for pH 3-6, phosphate for pH 6-8).
-
Ensure the ionic strength of the buffers is consistent across all experiments.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
To initiate the hydrolysis experiment, add a small, known volume of the stock solution to a larger volume of the pre-heated buffer solution at the desired pH and temperature (e.g., 25°C or 37°C). The final concentration of the compound should be suitable for HPLC analysis.
4. HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. For example, a gradient starting from 95% water and 5% acetonitrile, ramping to 5% water and 95% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound and its degradation products may lack a strong chromophore, detection might be challenging. If UV detection is not feasible, alternative methods like Refractive Index (RI) detection or Mass Spectrometry (MS) coupling may be necessary.
-
Injection Volume: 10-20 µL.
-
Run Time: Sufficient to allow for the elution of the parent compound and its degradation products.
5. Data Collection and Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by neutralizing the sample with a suitable base if necessary, or by diluting it in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Record the peak areas of the parent compound and any degradation products.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the first-order rate constant (k).
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Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-Dioxolane-2,2-diethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dioxolane-2,2-diethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the acid-catalyzed ketalization of 1,3-dihydroxyacetone (DHA) with ethylene glycol.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Incomplete reaction: The ketalization reaction is reversible. Water, a byproduct, can shift the equilibrium back to the reactants. | - Remove water: Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it forms. Alternatively, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture. - Increase reaction time: Allow the reaction to proceed for a longer duration to ensure it reaches equilibrium. - Use an excess of a reactant: Employing an excess of ethylene glycol can help drive the equilibrium towards the product. |
| Inactive catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. | - Use fresh or anhydrous catalyst: Ensure the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is anhydrous. - Optimize catalyst loading: Incrementally increase the amount of catalyst. Be aware that excessive acidity can promote side reactions. | |
| Dimerization of DHA: 1,3-dihydroxyacetone exists as a dimer at room temperature and must be converted to the monomer to react. | - Pre-treatment of DHA: Gently heating the DHA solution prior to the addition of other reactants can help ensure it is in its monomeric form.[1] | |
| Presence of Significant Impurities in the Product | Unreacted starting materials: Incomplete reaction or inefficient purification can leave unreacted DHA and ethylene glycol in the product. | - Drive the reaction to completion: Refer to the solutions for "Low or No Product Yield". - Improve purification: Utilize fractional distillation to separate the product from the starting materials based on their boiling points. A preliminary aqueous workup can help remove the bulk of unreacted ethylene glycol and the neutralized acid catalyst. |
| Side reaction products: The presence of hydroxyl groups in DHA can lead to side reactions under acidic conditions. | - Control reaction temperature: Maintain a moderate reaction temperature (e.g., reflux in a suitable solvent like toluene) to minimize the rate of side reactions.[2] - Use a milder catalyst: Consider using a weaker acid catalyst or a solid acid catalyst to reduce the likelihood of acid-catalyzed degradation of DHA. | |
| Formation of colored byproducts (yellowing or browning): This can be due to the degradation of DHA, particularly at elevated temperatures or extreme pH. | - Maintain acidic pH (4-6): DHA is most stable in this pH range.[3] - Avoid high temperatures: Incorporate any heating steps carefully and for the minimum time necessary. | |
| Difficulty in Product Isolation | High water solubility of the product: The two hydroxyl groups in this compound can make it soluble in water, complicating extraction. | - Use appropriate extraction solvents: Employ a suitable organic solvent for extraction. Multiple extractions may be necessary. Salting out the aqueous layer by adding a saturated salt solution (e.g., brine) can decrease the product's solubility in the aqueous phase and improve extraction efficiency. |
| Formation of an emulsion during workup: The presence of polar functional groups can lead to the formation of stable emulsions. | - Break the emulsion: Add a small amount of brine or a different organic solvent. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is an acid-catalyzed ketalization reaction between 1,3-dihydroxyacetone (DHA) and ethylene glycol. This is an equilibrium reaction where one molecule of DHA reacts with one molecule of ethylene glycol to form one molecule of this compound and one molecule of water.
Q2: What are the most common side reactions in this synthesis?
A2: The most common side reactions stem from the reactivity of the starting material, 1,3-dihydroxyacetone (DHA), under acidic conditions. These include:
-
Isomerization to glyceraldehyde: DHA can reversibly isomerize to its aldose counterpart, glyceraldehyde.[4]
-
Dehydration: Both DHA and glyceraldehyde can undergo dehydration to form highly reactive intermediates like pyruvaldehyde (methylglyoxal).[4] This can subsequently lead to the formation of byproducts such as lactic acid.
-
Self-condensation: Under certain conditions, DHA can undergo autocondensation reactions.[4]
-
Intermolecular Etherification: The hydroxyl groups of DHA and ethylene glycol can potentially undergo acid-catalyzed intermolecular dehydration to form ethers, though this is generally less favored than the intramolecular ketalization.
Q3: How can I minimize the formation of side products?
A3: To minimize side reactions, it is crucial to carefully control the reaction conditions:
-
Temperature: Maintain the lowest effective temperature to favor the desired ketalization over degradation pathways.
-
pH: Keep the reaction medium acidic, ideally within the pH range of 4-6 where DHA has its highest stability.[3]
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) to avoid prolonged exposure to acidic conditions once the reaction is complete.
-
Catalyst Choice: The use of milder, solid acid catalysts can sometimes reduce the extent of side reactions compared to strong mineral acids.
Q4: Why is the removal of water important in this synthesis?
A4: The ketalization reaction is reversible, with water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (DHA and ethylene glycol), thus reducing the yield of the desired this compound. Continuous removal of water is therefore essential to drive the reaction to completion.
Q5: What is the role of the acid catalyst?
A5: The acid catalyst protonates the carbonyl oxygen of 1,3-dihydroxyacetone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol, thereby facilitating the ketalization reaction.
Q6: What purification methods are most effective for this compound?
A6: Fractional distillation is a primary method for purifying this compound, as its boiling point will be different from the starting materials and most side products. A preliminary aqueous workup is beneficial to remove the bulk of unreacted, water-soluble starting materials like ethylene glycol and the neutralized acid catalyst. Column chromatography on silica gel can also be employed for high-purity samples.
Experimental Protocols
A general experimental protocol for the synthesis of a 1,3-dioxolane from an aldehyde and a diol is provided below. This should be adapted for the specific case of 1,3-dihydroxyacetone and ethylene glycol.
General Procedure for the Synthesis of 1,3-Dioxolanes [5]
-
A mixture of the carbonyl compound (1.0 mmol), the diol (2.0 mmol), a suitable acid catalyst (e.g., montmorillonite K10, 300 mg), and a solvent that forms an azeotrope with water (e.g., toluene, 20.0 mL) are placed in a round-bottom flask fitted with a Dean-Stark apparatus.
-
If the carbonyl compound is an aldehyde, an orthoformate (e.g., trimethyl orthoformate, 1.0 mmol) can be added, and the mixture stirred for 1 hour before the addition of the diol.
-
The reaction mixture is heated to reflux, and the water formed is removed azeotropically.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
-
The organic layer is washed with a mild base (e.g., solid NaHCO₃) and water, then dried over an anhydrous drying agent (e.g., MgSO₄).
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The solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography or distillation to yield the pure 1,3-dioxolane.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions during the synthesis.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dioxolane synthesis - chemicalbook [chemicalbook.com]
- 3. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 4. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 1,3-Dioxolane-2,2-diethanol synthesis
Welcome to the technical support center for the synthesis of 1,3-Dioxolane-2,2-diethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is achieved through the acid-catalyzed ketalization of glycerol with a suitable ketone. The most common precursor for the "2,2-diethanol" moiety is 1,3-dihydroxy-2-propanone. The reaction involves the formation of a five-membered dioxolane ring.
Q2: What type of catalysts are typically used for this reaction?
A2: A variety of acidic catalysts can be employed. These can be broadly categorized as:
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Homogeneous catalysts: p-Toluenesulfonic acid (p-TSA), sulfuric acid.
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Heterogeneous catalysts: Acidic ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., H-Beta), and other solid acid catalysts.[1][2] Heterogeneous catalysts are often preferred for their ease of separation and potential for reuse.[3]
Q3: What are the typical reaction conditions?
A3: Reaction conditions can vary depending on the catalyst and scale of the reaction. However, typical parameters include:
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Temperature: Ranging from room temperature to the reflux temperature of the solvent.[4]
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Reactant Molar Ratio: An excess of the ketone is often used to drive the equilibrium towards product formation. Molar ratios of ketone to glycerol can range from 2:1 to 15:1.[4][5]
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Catalyst Loading: This is highly dependent on the specific catalyst used, but typically ranges from 1 to 10 wt% relative to the limiting reactant.
Q4: What are the common side products?
A4: The primary side product is the corresponding six-membered ring isomer, a 1,3-dioxane derivative. However, the formation of the five-membered 1,3-dioxolane ring is generally favored thermodynamically.[1][6] The ratio of the five-membered to the six-membered ring can be as high as 99:1.[1]
Q5: How can the product be purified?
A5: Purification typically involves the following steps:
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Catalyst Removal: Filtration for heterogeneous catalysts or neutralization and aqueous work-up for homogeneous catalysts.[7][8]
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Solvent Removal: Evaporation under reduced pressure.[8]
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Washing: The organic layer is often washed with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash.[7]
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Drying: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate.[7][8]
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Distillation: The final product is often purified by distillation under reduced pressure.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Reaction Conversion | 1. Insufficient catalyst activity.2. Poor mass transfer (in heterogeneous catalysis).3. Unfavorable reaction equilibrium.4. Water present in reactants or solvent. | 1. Increase catalyst loading or use a more active catalyst.2. Increase stirring speed.[1]3. Increase the molar ratio of the ketone to glycerol.[4]4. Use anhydrous reactants and solvents. Remove water formed during the reaction using a Dean-Stark apparatus.[7] |
| Low Selectivity (High formation of 6-membered ring isomer) | 1. Reaction kinetics favoring the 6-membered ring under certain conditions. | 1. While thermodynamically disfavored, kinetic control might be an issue. Try adjusting the reaction temperature. The five-membered ring is generally the major product.[6] |
| Difficult Catalyst Separation | 1. Catalyst particles are too fine (for heterogeneous catalysts).2. Catalyst has degraded during the reaction. | 1. Use a catalyst with a larger particle size or filter through a finer filter medium (e.g., Celite).2. Check the stability of the catalyst under the reaction conditions. |
| Product Decomposition During Distillation | 1. Presence of residual acid catalyst.2. High distillation temperature. | 1. Ensure complete neutralization and removal of the acid catalyst before distillation.2. Perform distillation under a higher vacuum to lower the boiling point. |
| Milky/Cloudy Organic Layer After Work-up | 1. Incomplete phase separation.2. Formation of an emulsion. | 1. Allow more time for the layers to separate. Adding brine can help break emulsions.2. If an emulsion persists, consider filtering the organic layer through a pad of Celite. |
Data Presentation
Table 1: Effect of Catalyst on Glycerol Conversion and Solketal Selectivity (Analogous Reaction)
| Catalyst | Glycerol Conversion (%) | Solketal Selectivity (%) | Reaction Time (h) | Reference |
| H-Beta zeolite | 86 | 98.5 | < 8 | [1] |
| Amberlyst-15 | - | - | - | [1] |
| Amberlyst-35 | - | - | 8 | [1] |
| Cs4PMo11VO40 | 95 | 95 | 2 | [6] |
| Acid-activated clay | ~73 (Glycerol Conversion) | ~80 (Solketal Yield) | 3 | [5] |
Table 2: Effect of Acetone:Glycerol Molar Ratio on Glycerol Conversion (Analogous Reaction)
| Acetone:Glycerol Molar Ratio | Glycerol Conversion (%) | Temperature (°C) | Catalyst | Reference |
| 1:3 | - | 50 | Amberlyst-36 | [10] |
| 1:4 | ~85 | 50 | Amberlyst-36 | [10] |
| 1:5 | - | 50 | Amberlyst-36 | [10] |
| 1:6 | ~87 | 50 | Amberlyst-36 | [10] |
| 1:15 | 99.2 | Room Temp | H3PW12O40 | [4] |
Experimental Protocols
General Protocol for the Synthesis of this compound
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Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add glycerol and the ketone (e.g., 1,3-dihydroxy-2-propanone) in the desired molar ratio. Add a suitable solvent if the reaction is not being run neat.
-
Catalyst Addition: Add the acid catalyst (e.g., p-TSA or Amberlyst-15).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by a suitable analytical method such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
For heterogeneous catalysts: Allow the reaction mixture to cool to room temperature and filter to remove the catalyst.
-
For homogeneous catalysts: Cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.[7]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield the pure this compound.[9]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dioxolane-2-methanol | 5694-68-8 | Benchchem [benchchem.com]
- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Solketal Reaction Optimization by Glycerol Acetalization Using Amberlyst-36 Catalyst | Scientific.Net [scientific.net]
Technical Support Center: Stabilizing the 1,3-Dioxolane Protecting Group
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the success of multi-step organic syntheses. The 1,3-dioxolane ring is a widely employed protecting group for aldehydes and ketones due to its robustness under many reaction conditions. However, its susceptibility to hydrolysis under acidic conditions can lead to unintended deprotection, resulting in reduced yields and the formation of impurities.[1]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the hydrolysis of the 1,3-dioxolane ring during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the 1,3-dioxolane ring unstable?
A1: The 1,3-dioxolane ring is primarily unstable and prone to hydrolysis under acidic conditions, particularly in the presence of water.[1] It is generally stable in the presence of bases, nucleophiles, and many oxidizing and reducing agents.[1][2]
Q2: What is the mechanism of 1,3-dioxolane hydrolysis?
A2: The hydrolysis of a 1,3-dioxolane is an acid-catalyzed process. The reaction is initiated by the protonation of one of the oxygen atoms in the ring, converting it into a good leaving group. Subsequently, the ring opens to form a resonance-stabilized oxonium ion. A nucleophilic attack by water on the carbocation, followed by deprotection, leads to the regeneration of the carbonyl compound and ethylene glycol.[1]
Q3: How does pH affect the stability of the 1,3-dioxolane ring?
A3: The rate of hydrolysis is highly dependent on the pH of the solution. The ring is most susceptible to cleavage at low pH and is generally stable under neutral to basic conditions.[3]
Q4: How does the structure of the 1,3-dioxolane influence its stability?
A4: The substitution pattern on the 1,3-dioxolane ring can affect its stability. For instance, six-membered 1,3-dioxanes are generally more stable than their five-membered 1,3-dioxolane counterparts.[2][4] Additionally, electron-donating groups on the original carbonyl compound can stabilize the carbocation intermediate formed during hydrolysis, which can increase the rate of cleavage under acidic conditions.
Troubleshooting Guide: Preventing Unwanted Hydrolysis
This guide addresses common issues encountered during reactions involving substrates containing a 1,3-dioxolane ring.
Issue 1: Unintended deprotection of the 1,3-dioxolane ring during the reaction.
-
Possible Cause: The reaction conditions are too acidic. Traces of acid may be present in the reagents or solvents.
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Solutions:
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Neutralize the reaction mixture: Add a non-nucleophilic base, such as triethylamine, diisopropylethylamine (DIPEA), or a proton sponge, to scavenge any trace acids.
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Use anhydrous solvents and reagents: The presence of water is necessary for hydrolysis. Employing anhydrous conditions will significantly inhibit the cleavage of the 1,3-dioxolane ring.
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Purify solvents and reagents: Ensure all materials are free from acidic impurities. For example, dichloromethane can contain trace amounts of HCl, which can be removed by passing it through a plug of basic alumina.
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Issue 2: Low yield of the desired product due to partial hydrolysis during work-up.
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Possible Cause: The work-up procedure involves an acidic aqueous wash.
-
Solutions:
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Use a neutral or slightly basic aqueous wash: Employ a saturated sodium bicarbonate solution or a phosphate buffer at a neutral pH for the aqueous wash.
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Minimize contact time: If an acidic wash is unavoidable, minimize the duration of contact with the aqueous acidic solution.
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Prioritize organic extraction: Extract the product into an organic solvent before performing any acidic wash.
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Issue 3: Incomplete reaction on a substrate containing a 1,3-dioxolane.
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Possible Cause: The starting material has been partially hydrolyzed prior to the reaction.
-
Solution:
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Verify starting material purity: Before commencing the reaction, check the purity of the starting material using analytical techniques such as NMR or LC-MS.
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Re-purify if necessary: If hydrolysis is detected, re-purify the starting material.
-
Quantitative Data on 1,3-Dioxolane Stability
While extensive quantitative comparative data is often substrate-dependent, the following table summarizes the general stability of the 1,3-dioxolane protecting group under various conditions.
| Condition | Reagent/Environment | Stability of 1,3-Dioxolane Ring |
| Acidic | Aqueous HCl (pH < 3) | Highly Labile / Rapid Hydrolysis |
| Aqueous Buffer (pH 4-6) | Moderately Labile / Slow Hydrolysis | |
| Neutral | Water (pH 7) | Generally Stable |
| Silica Gel (standard) | Can be slightly acidic, potential for hydrolysis | |
| Basic | Aqueous NaOH (pH > 8) | Stable |
| Triethylamine, Pyridine | Stable | |
| Lithium Diisopropylamide (LDA) | Stable | |
| Reductive | H₂/Pd, NaBH₄, LiAlH₄ | Generally Stable |
| Oxidative | m-CPBA, PCC, PDC | Generally Stable |
Key Experimental Protocols
Protocol 1: General Procedure for a Reaction Requiring Neutral/Basic Conditions
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Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at >100 °C and cooled under an inert atmosphere (e.g., nitrogen or argon).
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Solvent and Reagent Preparation: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are of high purity and free from acidic contaminants.
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Reaction Setup: Assemble the reaction under an inert atmosphere.
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Addition of Acid Scavenger: To the solution of the 1,3-dioxolane-protected substrate in the anhydrous solvent, add a non-nucleophilic base such as triethylamine (1.1 to 1.5 equivalents relative to any potential acid) or proton sponge (1.1 equivalents).
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Reagent Addition: Add the other reagents to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate).
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Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography or recrystallization. For column chromatography, consider pre-treating the silica gel with triethylamine (e.g., by flushing the column with a solvent mixture containing 1% triethylamine) to prevent on-column hydrolysis.
Protocol 2: Purification of Dichloromethane to Remove Trace Acid
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Washing: Wash the dichloromethane (DCM) with a 5% aqueous sodium bicarbonate solution, followed by water.
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Drying: Pre-dry the DCM with anhydrous calcium chloride.
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Distillation: Decant the DCM and distill it from calcium hydride (CaH₂) under an inert atmosphere.
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Storage: Store the purified DCM over molecular sieves in a tightly sealed container under an inert atmosphere.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of a 1,3-dioxolane.
Caption: Troubleshooting workflow for preventing 1,3-dioxolane hydrolysis.
References
Technical Support Center: Synthesis of 1,3-Dioxolane-2,2-diethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dioxolane-2,2-diethanol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Q1: My reaction yield is consistently low. What are the primary reasons and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically formed from the acid-catalyzed reaction of pentaerythritol with a formaldehyde source, can be attributed to several factors.
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Incomplete Water Removal: The formation of the dioxolane ring is a reversible acetalization reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thereby reducing the yield.
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Solution: Employ efficient water removal techniques. A common and effective method is the use of a Dean-Stark apparatus with an azeotroping solvent like toluene or benzene to continuously remove water as it is formed.[1] Alternatively, for smaller-scale reactions, the addition of molecular sieves can be effective.
-
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Suboptimal Catalyst Concentration: The acid catalyst is crucial for the reaction, but an incorrect concentration can be detrimental.
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Solution: If using a strong acid catalyst such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, ensure the concentration is optimal. Too little catalyst will lead to a slow or incomplete reaction, while an excess can promote side reactions.[2] Consider using milder, solid acid catalysts like acidic resins (e.g., Amberlyst 15) or Montmorillonite K10, which can simplify the purification process and sometimes enhance selectivity.[3]
-
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Reaction Temperature and Time: Inadequate reaction temperature or duration can prevent the reaction from reaching completion.
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Solution: Ensure the reaction is heated sufficiently to facilitate the azeotropic removal of water. Monitoring the reaction progress via analytical methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
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Q2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
A2: Byproduct formation is a common challenge in this synthesis. Key potential byproducts and mitigation strategies are outlined below.
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Poly(pentaerythritol) and Formaldehyde Polymers: Under acidic conditions, both pentaerythritol and formaldehyde can undergo self-condensation or polymerization.[4]
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Solution: Maintain a controlled reaction temperature and use a moderate amount of acid catalyst. The slow addition of the formaldehyde source (e.g., paraformaldehyde) to the reaction mixture can help to keep its concentration low and minimize polymerization.[2]
-
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Formaldehyde bis(pentaerythritol) acetal (BPMF): This is a known byproduct in the industrial production of pentaerythritol and can also form under acidic conditions with an excess of pentaerythritol.[5]
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Solution: Careful control of the stoichiometry of the reactants is crucial. Using a slight excess of the formaldehyde source can help to favor the formation of the desired mono-acetal.
-
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Products from Ring-Opening Reactions: The dioxolane ring can be susceptible to opening under strongly acidic conditions.
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Solution: Employ a milder acid catalyst and carefully control the reaction conditions. Prompt neutralization of the reaction mixture upon completion is recommended.[2]
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Q3: I am facing difficulties in purifying the final product. What are the recommended purification methods?
A3: The purification of this compound can be challenging due to its polarity and potential for decomposition.
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Aqueous Workup: If an aqueous workup is performed, it is critical to first neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) to prevent hydrolysis of the dioxolane ring.[2]
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Recrystallization: Given that the starting material, pentaerythritol, and the product are solids, recrystallization can be an effective purification method. The choice of solvent will be critical and may require some experimentation. For a similar compound, monobenzalpentaerythritol, recrystallization from slightly alkaline water followed by toluene was effective.
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Column Chromatography: For smaller scale purifications or to remove persistent impurities, column chromatography on silica gel can be employed.[6] The selection of an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) will be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is an acid-catalyzed acetalization reaction. The key steps are:
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Protonation of the carbonyl oxygen of formaldehyde by the acid catalyst.
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Nucleophilic attack by one of the hydroxyl groups of pentaerythritol on the protonated carbonyl carbon.
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Proton transfer to another hydroxyl group of the intermediate.
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Intramolecular cyclization with the elimination of a water molecule to form the protonated dioxolane ring.
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Deprotonation to yield the final product and regenerate the acid catalyst.
Q2: What are suitable starting materials for this synthesis?
A2: The primary starting materials are:
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Pentaerythritol: A tetra-functional alcohol with the formula C(CH₂OH)₄.[7]
-
Formaldehyde Source: Paraformaldehyde is often preferred over formalin (aqueous formaldehyde) as it is reported to give better yields in similar reactions.[8] Dimethoxymethane can also be used as a formaldehyde equivalent.[5]
Q3: How does the steric hindrance of the diol affect the reaction yield?
A3: The steric hindrance of the diol can significantly influence the yield of dioxolane synthesis. Studies on similar reactions have demonstrated that sterically hindered diols can lead to lower yields.[3] Pentaerythritol, while having multiple hydroxyl groups, presents them in a way that allows for the formation of the five-membered dioxolane ring.
Q4: Can this synthesis be performed under non-acidic conditions?
A4: While acid catalysis is the most prevalent method for acetal formation, some alternative approaches exist for related compounds. However, for the direct reaction of pentaerythritol and formaldehyde, acid catalysis is the standard and most direct route.
Data Presentation
Table 1: Comparison of Catalysts in Acetalization Reactions
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic Acid (p-TSA) | Reflux in toluene with Dean-Stark trap | High catalytic activity, readily available. | Can promote side reactions if used in excess, requires neutralization.[2] |
| Sulfuric Acid | Similar to p-TSA | Strong acid, effective catalyst. | Corrosive, can lead to charring and other side reactions. |
| Montmorillonite K10 | Reflux in a suitable solvent | Mild, solid catalyst, easy to remove by filtration, can improve selectivity.[3] | May require longer reaction times compared to strong acids. |
| Acidic Resins (e.g., Amberlyst 15) | Batch or flow reaction | Heterogeneous catalyst, easily separable and reusable.[2] | Lower activity compared to strong mineral acids. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Disclaimer: This is a generalized protocol based on the synthesis of analogous compounds. Optimization of reaction conditions may be necessary.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add pentaerythritol (1.0 equivalent) and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents).
-
Reagent Addition: Begin heating the mixture to reflux with vigorous stirring. Add the formaldehyde source (e.g., paraformaldehyde, 1.0-1.2 equivalents) portion-wise to the reaction mixture.
-
Reaction: Continue to heat at reflux, collecting the water-toluene azeotrope in the Dean-Stark trap. Monitor the reaction's progress by observing the amount of water collected and/or by TLC or GC analysis.
-
Workup: Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature. Carefully neutralize the catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Isolation: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield in this compound synthesis.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pentaerythritol from Formaldehyde and Acetaldehyde - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 5. journals.co.za [journals.co.za]
- 6. benchchem.com [benchchem.com]
- 7. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1,3-Dioxolane-2,2-diethanol in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3-Dioxolane-2,2-diethanol in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in formulations?
A1: this compound (CAS 5694-95-1) is a versatile excipient used in pharmaceutical and cosmetic formulations.[1] Its primary functions include acting as a solvent, stabilizer, and moisturizing agent.[1] The presence of hydroxyl groups enhances its solubility in water and compatibility with a range of other solvents, making it a valuable component in creams, lotions, and drug delivery systems.[1] The 1,3-dioxolane ring structure is a key feature of this molecule.[2]
Q2: What is the primary stability concern for this compound in formulations?
A2: The main stability issue for this compound is its susceptibility to acid-catalyzed hydrolysis.[3][4] The 1,3-dioxolane ring, which is a ketal, can break down in the presence of acidic conditions, leading to the formation of degradation products. This degradation can impact the quality, efficacy, and safety of the final formulation.
Q3: What are the expected degradation products of this compound hydrolysis?
A3: The acid-catalyzed hydrolysis of this compound is expected to break the ketal ring, yielding ethylene glycol and 1,1-bis(hydroxymethyl)acetone (a hypothetical ketone). Further reactions may occur depending on the formulation matrix and storage conditions.
Q4: How can I prevent the degradation of this compound in my formulation?
A4: To minimize degradation, it is crucial to maintain the pH of the formulation in a neutral to slightly alkaline range. Avoid using acidic excipients that could lower the pH. Proper storage in well-sealed containers at controlled room temperature is also recommended to prevent exposure to acidic atmospheric gases.[3]
Q5: Are there any known incompatibilities of this compound with other common excipients?
A5: Any acidic excipient or active pharmaceutical ingredient (API) can potentially accelerate the degradation of this compound. It is essential to conduct compatibility studies with all formulation components.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of API potency over time in a formulation containing this compound. | The formulation pH may have drifted into the acidic range, causing hydrolysis of the excipient. Degradation products could be reacting with the API. | 1. Measure the pH of the formulation at different time points during the stability study. 2. Analyze the formulation for the presence of this compound degradation products using a stability-indicating analytical method. 3. If degradation is confirmed, consider adding a buffering agent to maintain a stable pH. |
| Change in the physical appearance of the formulation (e.g., color change, precipitation). | Formation of degradation products that may be colored or insoluble in the formulation matrix. | 1. Identify the precipitate or color-forming species using appropriate analytical techniques (e.g., spectroscopy, chromatography). 2. Correlate the appearance of these species with the degradation of this compound. |
| Unexpected peaks appearing in the chromatogram during stability testing. | These are likely degradation products of this compound or the API. | 1. Perform a forced degradation study on this compound alone to identify its degradation products. 2. Compare the retention times of the peaks from the forced degradation study with the unknown peaks in the stability sample chromatogram. 3. Use mass spectrometry (LC-MS or GC-MS) to identify the structure of the unknown peaks. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various conditions. This data is representative and based on the known chemical properties of 2,2-disubstituted-1,3-dioxolanes. Actual results may vary depending on the specific formulation matrix.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C
| pH | Time (days) | % this compound Remaining |
| 3.0 | 0 | 100.0 |
| 7 | 85.2 | |
| 14 | 72.1 | |
| 30 | 51.5 | |
| 5.0 | 0 | 100.0 |
| 7 | 98.9 | |
| 14 | 97.5 | |
| 30 | 95.1 | |
| 7.0 | 0 | 100.0 |
| 7 | >99.9 | |
| 14 | >99.9 | |
| 30 | 99.8 | |
| 9.0 | 0 | 100.0 |
| 7 | >99.9 | |
| 14 | >99.9 | |
| 30 | >99.9 |
Table 2: Effect of Temperature on the Stability of this compound in an Aqueous Buffered Solution at pH 5.0
| Temperature (°C) | Time (days) | % this compound Remaining |
| 25 | 0 | 100.0 |
| 30 | 99.2 | |
| 90 | 97.6 | |
| 40 | 0 | 100.0 |
| 30 | 95.1 | |
| 90 | 85.8 | |
| 60 | 0 | 100.0 |
| 30 | 78.4 | |
| 90 | 59.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound, in line with ICH guidelines.[1][6][7]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Store the stock solution at 80°C for 7 days.
-
Analyze samples at the beginning and end of the study.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze samples before and after exposure.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or GC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC method suitable for the separation and quantification of this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Refractive Index Detector (RID).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile. For Mass-Spec compatible applications, a volatile buffer like formic acid can be used instead of phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection:
-
UV at a low wavelength (e.g., 200-210 nm) if the compound has some absorbance.
-
Refractive Index Detector (RID) is preferred due to the lack of a strong chromophore in the molecule and its degradation products.
-
-
Quantification: Use an external standard method with a calibration curve of this compound.
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. japsonline.com [japsonline.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. testinglab.com [testinglab.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. sgs.com [sgs.com]
- 7. Separation of 2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: A Troubleshooting Guide for 1,3-Dioxolane-2,2-diethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the experimental use of 1,3-Dioxolane-2,2-diethanol. The following frequently asked questions (FAQs) and troubleshooting tables are designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile chemical compound with a central 1,3-dioxolane ring and two ethanol substituents at the 2-position.[1] Its unique structure lends itself to a variety of applications, including:
-
Pharmaceutical Formulations: It can act as a solvent and stabilizer, potentially enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1]
-
Cosmetic Products: Its moisturizing properties make it a candidate for use in skincare formulations.[1]
-
Polymer Chemistry: It can be used as a monomer in the synthesis of biodegradable polymers.[1]
Q2: My reaction involving this compound is showing low or no yield. What are the potential causes?
Low reaction yields can stem from several factors. The stability of the dioxolane ring is a critical consideration, as it is susceptible to cleavage under acidic conditions. Additionally, the purity of the starting material and the reaction conditions play a significant role.
Q3: I am observing unexpected side products in my reaction. What could they be?
The presence of side products often points to the decomposition of the 1,3-dioxolane ring. Under acidic conditions, the acetal functionality can be hydrolyzed, leading to the formation of byproducts.
Q4: How should I properly store and handle this compound?
Troubleshooting Common Issues
The following tables provide a structured approach to troubleshooting common problems encountered when using this compound.
Table 1: Low Reaction Yield
| Observation | Potential Cause | Suggested Solution |
| Consistently low or no product formation | Acid-catalyzed decomposition of the 1,3-dioxolane ring. Dioxolanes are known to be sensitive to acidic conditions, which can lead to hydrolysis of the acetal.[2][3][4][5] | - Ensure all reagents and solvents are neutral or basic. - Consider the use of an acid scavenger (e.g., a non-nucleophilic base) if acidic byproducts may be generated in the reaction. - If an acidic catalyst is required, consider using a milder Lewis acid or optimizing the catalyst loading and reaction temperature. |
| Incomplete reaction. The reaction may not have reached completion due to insufficient reaction time, temperature, or catalyst activity. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). - Gradually increase the reaction temperature and/or extend the reaction time. - If using a catalyst, ensure it is fresh and active. | |
| Poor solubility of reactants. | - Select a solvent system that ensures the solubility of all reactants. | |
| Steric hindrance. The bulky diethanol groups on the 1,3-dioxolane ring may sterically hinder the desired reaction. The yield of 1,3-dioxolane synthesis is known to be dependent on the steric hindrance of the diol.[6] | - Consider using a less sterically hindered derivative if possible. - Optimize reaction conditions (e.g., higher temperature, longer reaction time) to overcome steric barriers. |
Table 2: Formation of Impurities/Side Products
| Observation | Potential Cause | Suggested Solution |
| Presence of unexpected peaks in analytical data (NMR, GC-MS, etc.) | Hydrolysis of the 1,3-dioxolane ring. This is a common side reaction, especially in the presence of acid and water.[2][3][4][5] | - Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). - Purify all reagents and solvents to remove any acidic impurities. - Work up the reaction under neutral or slightly basic conditions. |
| Side reactions of the deprotected carbonyl group. If the dioxolane ring is cleaved, the resulting carbonyl compound may undergo further reactions. | - Quench the reaction as soon as the desired transformation is complete to minimize subsequent side reactions. | |
| Thermal decomposition. While specific data for this compound is unavailable, related dioxolanes can decompose at elevated temperatures. | - If the reaction is performed at high temperatures, consider if thermal decomposition is a possibility. If so, attempt the reaction at a lower temperature. |
Experimental Protocols
Detailed experimental protocols specifically utilizing this compound are not widely available in the reviewed literature. However, a general procedure for the synthesis of 1,3-dioxolanes can be adapted.
General Protocol for the Synthesis of a 1,3-Dioxolane Derivative
This protocol describes the acid-catalyzed reaction of a carbonyl compound with a diol to form a 1,3-dioxolane. This can be conceptually reversed for understanding the stability of the 1,3-dioxolane ring.
-
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
Diol (e.g., ethylene glycol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, Montmorillonite K10)[6]
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the carbonyl compound, the diol (typically in slight excess), and the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux and collect the water that azeotropically distills with the solvent in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected and by analytical techniques such as TLC or GC.
-
Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as distillation or column chromatography.[6]
-
Visualizing Experimental Logic
Troubleshooting Workflow for Low Reaction Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in reactions involving this compound.
Caption: Troubleshooting workflow for low reaction yield.
Logical Relationship for Dioxolane Stability
This diagram illustrates the key factors influencing the stability of the 1,3-dioxolane ring.
Caption: Factors influencing 1,3-dioxolane ring stability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Dioxolane-2,2-diethanol by Extractive Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,3-Dioxolane-2,2-diethanol using extractive distillation.
Frequently Asked Questions (FAQs)
Q1: Why is extractive distillation recommended for the purification of this compound?
A1: this compound is a polar diol with a high boiling point and two hydroxyl functional groups, which make it highly soluble in water.[1][2] During synthesis, impurities with similar boiling points or that form azeotropes with the product can be generated, making simple distillation ineffective.[3] Extractive distillation is employed to overcome these challenges by introducing a high-boiling point solvent that alters the relative volatility of the components, allowing for efficient separation.[3][4]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities may include unreacted starting materials such as ethylene glycol, residual catalysts, and by-products from side reactions. Given its structure, potential by-products could include oligomers or products of thermal decomposition. The high polarity of the target compound can make it challenging to separate from other polar impurities.[2]
Q3: How do I select an appropriate solvent for the extractive distillation of this compound?
A3: An ideal solvent for extractive distillation should have the following characteristics:
-
A significantly higher boiling point than this compound.
-
Be completely miscible with the crude mixture.
-
Not form an azeotrope with any of the components in the mixture.[3]
-
Selectively reduce the volatility of one or more of the impurities.
-
Be chemically inert under the distillation conditions.
-
Be easily separable from the purified product in a subsequent step.
For polar diols like this compound, suitable high-boiling polar solvents such as ethylene glycol or sulfolane could be effective.[4][5][6]
Q4: Can I use vacuum distillation instead of extractive distillation?
A4: Vacuum distillation is a viable technique for purifying thermally sensitive compounds or those with very high boiling points, as it lowers the boiling temperature.[7] However, if the impurities have very close boiling points to this compound, vacuum distillation alone may not provide adequate separation. In such cases, extractive distillation, potentially under reduced pressure, would be the more effective method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| Poor Separation of Product and Impurities | - Incorrect solvent selection.- Inappropriate solvent-to-feed ratio.- Insufficient number of theoretical plates in the distillation column. | - Screen different extractive solvents to find one that maximizes the relative volatility between the product and key impurities.- Optimize the solvent-to-feed ratio. A higher ratio often improves separation but increases energy costs.- Use a longer distillation column or one with more efficient packing material. |
| Product Contamination with Extractive Solvent | - The boiling point of the solvent is too close to that of the product.- Entrainment of the solvent in the vapor phase. | - Select a solvent with a boiling point at least 50-70°C higher than the product.- Reduce the distillation rate (heat input) to minimize entrainment.- Ensure the column is not flooded. |
| Thermal Decomposition of the Product | - The distillation temperature is too high.- Prolonged exposure to high temperatures. | - Conduct the extractive distillation under reduced pressure to lower the required operating temperatures.[7]- Minimize the residence time of the material in the reboiler. |
| Solvent Recovery is Inefficient | - The solvent forms an azeotrope with the bottom product.- High viscosity of the solvent at lower temperatures. | - Ensure that the chosen solvent does not form an azeotrope with the product.[3]- The solvent recovery column may need to operate under a deeper vacuum or at a higher temperature. |
| "Oiling Out" of Product During Subsequent Crystallization | - The melting point of the compound is low, or significant impurities are present.- The solution is cooling too rapidly. | - Re-dissolve the oil by heating and add a small amount of additional solvent.- Slow down the cooling process to allow for proper crystal formation.[8] |
Experimental Protocols
Representative Experimental Protocol for Extractive Distillation of this compound
-
Preparation:
-
Assemble a laboratory-scale extractive distillation apparatus, including a reboiler, a packed distillation column, a condenser, and collection flasks for the distillate and bottoms.
-
Charge the crude this compound into the reboiler.
-
Select an appropriate extractive solvent (e.g., ethylene glycol) and prepare it for introduction into the column.
-
-
Distillation:
-
Begin heating the reboiler to bring the crude mixture to a boil.
-
Once the column reaches thermal equilibrium, introduce the extractive solvent at a controlled rate onto an upper tray or near the top of the packed section.
-
The more volatile components (impurities) will move up the column and be collected as the distillate.
-
The less volatile mixture of purified this compound and the extractive solvent will be collected as the bottoms product.
-
-
Solvent Recovery:
-
The bottoms mixture is transferred to a second distillation apparatus (a solvent recovery column).
-
This column is typically operated under vacuum to allow the purified this compound to distill off at a lower temperature, leaving the high-boiling extractive solvent behind.
-
-
Analysis:
-
Analyze the purity of the final product using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data Summary
The following table provides suggested starting parameters for the extractive distillation of this compound. These should be optimized for your specific equipment and impurity profile.
| Parameter | Suggested Range | Notes |
| Extractive Solvent | Ethylene Glycol, Sulfolane | The choice depends on the specific impurities to be removed. |
| Solvent to Feed Ratio (w/w) | 1:1 to 4:1 | Higher ratios generally improve separation but increase energy consumption. |
| Column Pressure | 10 - 100 mmHg (Vacuum) | Operating under vacuum is recommended to prevent thermal degradation. |
| Reboiler Temperature | 120 - 180 °C | Highly dependent on the operating pressure and composition. |
| Reflux Ratio | 2:1 to 5:1 | A higher reflux ratio can improve separation efficiency. |
Process Visualization
Caption: Extractive distillation and solvent recovery workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Extractive distillation - Wikipedia [en.wikipedia.org]
- 4. Extractive Distillation [sulfolane.cn]
- 5. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 6. RU2039054C1 - Process for recovering and cleaning 1,3-dioxolanes - Google Patents [patents.google.com]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1,3-Dioxolane-2,2-diethanol and 1,4-Butanediol as Polyurethane Chain Extenders
For Researchers, Scientists, and Drug Development Professionals
The selection of a chain extender is a critical determinant of the final properties of polyurethane elastomers. These low molecular weight diols or diamines significantly influence the morphology of the hard segment, which in turn governs the material's mechanical, thermal, and chemical resistance characteristics. This guide provides an objective comparison of two chain extenders: the conventional and widely used 1,4-butanediol (BDO) and the heterocyclic acetal-diol, 1,3-Dioxolane-2,2-diethanol.
While direct, head-to-head comparative studies are limited, this analysis synthesizes available data from multiple sources to provide insights into their respective performance attributes. For the properties of polyurethanes containing this compound, data from a closely related structural analog, (2-phenyl-1,3-dioxane-5,5-diyl)dimethanol, is utilized as a predictive reference.
Executive Summary
1,4-butanediol is a linear, even-numbered carbon chain diol that promotes high crystallinity and excellent phase separation in the hard segments of polyurethanes. This results in materials with high tensile strength, good tear resistance, and robust thermal stability. In contrast, the introduction of a heterocyclic ring in this compound is expected to disrupt the packing efficiency of the hard segments. This may lead to a reduction in crystallinity and a more amorphous hard domain, potentially resulting in lower tensile strength but possibly enhanced flexibility and different degradation characteristics.
Data Presentation: A Comparative Overview
The following table summarizes the typical properties of polyurethanes synthesized with 1,4-butanediol and the anticipated properties of those utilizing a this compound analog. It is important to note that these values are compiled from different studies and polyurethane systems, and therefore should be used for comparative purposes with this context in mind.
| Property | Polyurethane with 1,4-Butanediol | Polyurethane with this compound (Analog) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) of Hard Segment | ~102-112 °C[1] | Expected to be lower due to reduced crystallinity |
| Melting Temperature (Tm) of Hard Segment | ~214 °C (for MDI-BDO)[1] | Expected to be lower or absent |
| Mechanical Properties | ||
| Tensile Strength | High (e.g., 35-55 MPa) | Moderate (e.g., 11-14 MPa for a related acetal-diol) |
| Elongation at Break | Moderate to High (e.g., 400-600%) | High (e.g., 600-700% for a related acetal-diol)[2] |
| Hardness (Shore A/D) | Tunable over a wide range (e.g., 70A-75D) | Tunable, likely favoring softer formulations |
Experimental Protocols
The data presented is typically generated using the following standard methodologies:
-
Polyurethane Synthesis: Polyurethanes are generally synthesized via a two-step prepolymer method or a one-shot process. In the prepolymer method, a diisocyanate is reacted with a polyol to form an isocyanate-terminated prepolymer. This prepolymer is then chain-extended with the diol (1,4-butanediol or this compound). The reaction is typically carried out under a nitrogen atmosphere with controlled temperature and stirring. Catalysts such as dibutyltin dilaurate are often used.
-
Thermal Analysis (Differential Scanning Calorimetry - DSC): Thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm) are determined using DSC. A small sample of the polyurethane is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured and plotted against temperature to identify thermal events.
-
Mechanical Testing (Tensile Properties): Tensile strength, elongation at break, and modulus are measured according to standards such as ASTM D412 or ISO 527. Dog-bone shaped specimens are stretched at a constant rate of extension until failure using a universal testing machine.
-
Hardness Testing: The hardness of the polyurethane elastomers is measured using a durometer according to ASTM D2240, which specifies the procedure for determining Shore A or Shore D hardness.
Visualization of Structural and Property Relationships
The following diagrams illustrate the chemical structures of the chain extenders and the conceptual relationship between their structure and the resulting polyurethane properties.
Caption: Chemical structures of 1,4-Butanediol and this compound.
Caption: Conceptual workflow of chain extender structure influencing final polyurethane properties.
Discussion
The linear and symmetrical structure of 1,4-butanediol allows for strong hydrogen bonding and efficient packing of the hard segments. This leads to the formation of well-defined, crystalline hard domains that act as physical crosslinks, reinforcing the soft segment matrix. The result is a polyurethane with high tensile strength and hardness. The "odd-even" effect observed in diol chain extenders, where even-numbered carbon chains lead to higher melting points and better mechanical properties, further explains the excellent performance of BDO.
In contrast, This compound introduces a bulky, non-planar heterocyclic ring into the hard segment. This steric hindrance is expected to disrupt the regular alignment of the polymer chains, leading to a more amorphous hard segment with reduced crystallinity. This would likely result in a polyurethane with a lower tensile strength and hardness but potentially greater flexibility and a higher elongation at break. The presence of the acetal linkage in the dioxolane ring may also introduce a point of potential hydrolytic instability, which could be a desirable feature for creating biodegradable polyurethanes.
Conclusion
The choice between 1,4-butanediol and this compound as a chain extender will depend on the desired properties of the final polyurethane. For applications requiring high strength, rigidity, and thermal stability, 1,4-butanediol is a well-established and effective choice. However, for applications where flexibility, higher elongation, and potentially tunable degradation are desired, this compound and other heterocyclic diols present a promising alternative. Further direct comparative studies are warranted to fully elucidate the structure-property relationships of polyurethanes derived from this class of chain extenders.
References
A Comparative Guide to 1,3-Dioxolane-2,2-diethanol and Glycerol as Cosmetic Ingredients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1,3-Dioxolane-2,2-diethanol and glycerol, two humectants used in cosmetic formulations. While glycerol is a well-established and extensively studied ingredient, publicly available experimental data on the cosmetic performance of this compound is limited. This document summarizes the available information and outlines the experimental protocols necessary for a comprehensive evaluation.
Overview of Cosmetic Properties
Glycerol is a cornerstone of cosmetic formulations, renowned for its efficacy as a humectant and its role in maintaining skin barrier function.[1][2] It is naturally present in the skin and its topical application supplements the skin's own moisturizing capabilities.[2] In contrast, this compound is a synthetic compound also purported to have moisturizing properties.[3] However, a notable gap exists in the scientific literature regarding its performance in cosmetic applications, with most information originating from chemical suppliers.
Table 1: General Properties of this compound and Glycerol
| Property | This compound | Glycerol |
| INCI Name | This compound | Glycerin |
| Chemical Formula | C7H14O4 | C3H8O3 |
| Source | Synthetic | Natural (vegetable or animal) or Synthetic |
| Primary Function | Humectant, Solvent, Stabilizer | Humectant, Skin-conditioning agent, Viscosity decreasing agent |
| Data Availability | Limited | Extensive |
Performance Comparison: A Data-Driven Look at Glycerol and an Overview of this compound
A direct quantitative comparison between these two ingredients is challenging due to the lack of published experimental data for this compound. The following sections present the well-documented performance of glycerol and the claimed, but currently unsubstantiated, properties of this compound.
Skin Hydration
Glycerol is a highly effective humectant that attracts and retains water in the stratum corneum, the outermost layer of the skin.[2][4] In-vivo studies have consistently demonstrated its ability to increase skin hydration levels.
Table 2: Summary of In-Vivo Hydration Data for Glycerol
| Study Parameter | Methodology | Results | Reference |
| Skin Hydration (Corneometry) | Application of a glycerol-containing formulation to human forearm skin. Measurements taken at baseline and at various time points post-application. | Statistically significant increase in skin hydration compared to a placebo. | [5] |
| Transepidermal Water Loss (TEWL) | Measurement of TEWL on human skin after induction of barrier damage (e.g., tape stripping) and subsequent treatment with a glycerol formulation. | Significant reduction in TEWL, indicating improved barrier function and water retention. | [5] |
Information from suppliers suggests that this compound also possesses moisturizing properties and can provide hydration to the skin.[3] However, without supporting experimental data, its efficacy relative to established humectants like glycerol remains unverified.
Skin Barrier Function
The skin barrier is crucial for preventing water loss and protecting against environmental aggressors.[6] Glycerol has been shown to positively influence skin barrier function by accelerating its recovery after damage.[5] It is believed to interact with the lipid matrix of the stratum corneum, helping to maintain its integrity.[1]
There is currently no available data on the effect of this compound on skin barrier function.
Sensory Properties
The sensory profile of a cosmetic ingredient is a critical factor in consumer acceptance. Glycerol, at high concentrations, can impart a sticky or tacky feel to formulations. The sensory properties of this compound in cosmetic formulations have not been documented in the scientific literature.
Experimental Protocols for Comparative Evaluation
To address the data gap for this compound and enable a direct comparison with glycerol, the following experimental protocols are recommended.
In-Vivo Skin Hydration and Transepidermal Water Loss (TEWL) Study
-
Objective: To compare the short-term and long-term hydrating effects and the impact on skin barrier function of formulations containing this compound versus glycerol.
-
Methodology:
-
Panelists: A panel of healthy human volunteers with normal to dry skin.
-
Test Formulations:
-
Vehicle (control)
-
Vehicle + X% this compound
-
Vehicle + X% Glycerol
-
-
Procedure:
-
Baseline measurements of skin hydration (Corneometer®) and TEWL (Tewameter®) are taken on designated areas of the forearms.
-
A standardized amount of each test formulation is applied to the respective test sites.
-
Measurements are repeated at set time intervals (e.g., 1, 2, 4, 8, and 24 hours) for short-term effects.
-
For long-term effects, panelists apply the products twice daily for a period of 1-2 weeks, with measurements taken at baseline and at the end of the study period.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the changes in hydration and TEWL from baseline for each formulation and to determine significant differences between the treatments.
-
Sensory Panel Evaluation
-
Objective: To compare the sensory characteristics of formulations containing this compound and glycerol.
-
Methodology:
-
Panelists: A trained sensory panel.
-
Test Formulations: Same as in the hydration study.
-
Procedure:
-
Panelists apply a standardized amount of each formulation to their forearms.
-
They evaluate various sensory attributes at different time points (e.g., during application, 5 minutes after, and 30 minutes after).
-
Attributes to be evaluated include: spreadability, absorbency, stickiness, tackiness, smoothness, and overall feel.
-
-
Data Analysis: The results are typically analyzed using statistical methods to identify significant differences in the sensory profiles of the formulations.
-
Visualizations
Experimental Workflow for Skin Hydration Study
Caption: Workflow for an in-vivo skin hydration and TEWL study.
Simplified Signaling Pathway for Skin Barrier Homeostasis
Caption: Key pathways in maintaining skin barrier function.
Conclusion
Glycerol is a well-characterized cosmetic ingredient with a substantial body of evidence supporting its efficacy as a skin hydrator and barrier-enhancing agent. In contrast, this compound is presented in commercial literature as a moisturizing ingredient, but there is a clear lack of publicly available, peer-reviewed data to substantiate these claims and to allow for a direct performance comparison with glycerol.
For researchers and formulators considering this compound, it is imperative to conduct rigorous in-vivo and sensory testing, as outlined in this guide, to ascertain its true efficacy and sensory profile. Until such data becomes available, glycerol remains the benchmark humectant with proven benefits for skin health.
References
A Comparative Guide to Diol Monomers in Advanced Polymer Synthesis: Alternatives to 1,3-Dioxolane-2,2-diethanol
For researchers, scientists, and drug development professionals, the selection of diol monomers is a critical determinant of the final properties of polyesters and other condensation polymers. While 1,3-Dioxolane-2,2-diethanol offers a unique combination of a diol with a protected ketone functional group in the form of a dioxolane ring, a range of alternative diols can provide similar or enhanced characteristics, such as biodegradability, thermal stability, and mechanical performance. This guide provides a comparative overview of key alternatives, supported by experimental data and detailed protocols to aid in the rational design of next-generation polymers.
The core advantage of incorporating monomers like this compound lies in the introduction of acetal or ketal linkages into the polymer backbone. These linkages are susceptible to hydrolytic cleavage under acidic conditions, making the resulting polymers biodegradable and amenable to chemical recycling. The alternatives discussed below are categorized based on their chemical structure and functional attributes, offering a diverse toolkit for polymer chemists.
Key Performance Indicators of Alternative Diols
The choice of a diol monomer significantly impacts the thermal, mechanical, and degradation properties of the resulting polyester. The following tables summarize the performance of polymers synthesized from various alternatives to this compound.
Table 1: Thermal Properties of Polyesters Synthesized from Alternative Diols
| Diol Monomer | Diacid Co-monomer | Glass Transition Temp. (T_g) (°C) | Melting Temp. (T_m) (°C) | Decomposition Temp. (T_d, 5% wt. loss) (°C) | Reference |
| Cycloaliphatic Diols | |||||
| 1,4-Cyclohexanedimethanol (CHDM) | Terephthalic Acid (TPA) | 88 | 300 | >400 | [1] |
| 1,4-Cyclohexanedimethanol (CHDM) | 2,5-Furandicarboxylic Acid (FDCA) | 63.7 | - | ~350 | [2] |
| trans-1,3-Cyclobutanedimethanol (CBDO-1) | Terephthalic Acid (TPA) | 114 | - | 381-424 | [3] |
| Bio-derived Rigid Diols | |||||
| Isosorbide | Succinic Acid | 82 | - | ~300 | [4] |
| Isosorbide | 2,5-Furandicarboxylic Acid (FDCA) | 60 | - | 330 | [5] |
| Linear Aliphatic Diols | |||||
| 1,4-Butanediol | Succinic Acid | -34 | 114 | ~330 | [6] |
| Functional Diols | |||||
| Glycerol | Adipic Acid | Low | - | >280 | [7] |
Table 2: Mechanical Properties of Polyesters from Alternative Diols
| Diol Monomer | Diacid Co-monomer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Cycloaliphatic Diols | |||||
| 1,4-Cyclohexanedimethanol (CHDM) | Azelaic Acid | 15-25 | 0.2-0.4 | >300 | [8] |
| 1,4-Cyclohexanedimethanol (CHDM) | 2,5-Furandicarboxylic Acid (FDCA) | 69 | 1.36 | ~5-10 | [9] |
| Bio-derived Rigid Diols | |||||
| Isosorbide | Dodecanedioic Acid & FDCA | 20-40 | - | 5-20 | [5] |
| Linear Aliphatic Diols | |||||
| 1,4-Butanediol | Succinic Acid | 56 | 0.3 | >300 | [6] |
Table 3: Hydrolytic Degradation of Polymers with Acetal/Ketal and Ester Linkages
| Polymer Type | Linkage Type | Degradation Conditions | Observations | Reference |
| Polyacetal | Acetal | Acidic (e.g., p-TSA) | Degrades under acidic conditions, stable in basic media. Long-chain polyacetals degrade slower than short-chain ones. | [10] |
| Polyester | Ester | Acidic or Basic (e.g., HCl, NaOH) | Susceptible to both acid and base-catalyzed hydrolysis. Alkaline hydrolysis is generally faster. | [11] |
| Poly(isosorbide 2,5-furandicarboxylate-co-dodecanedioate) | Ester | Enzymatic (Lipase) and Seawater | Higher weight loss in enzymatic conditions (27% in 63 days) compared to simulated seawater (3% in 63 days). | [5] |
Featured Alternatives to this compound
Cycloaliphatic Diols: 1,4-Cyclohexanedimethanol (CHDM)
CHDM is a widely used cycloaliphatic diol that significantly enhances the thermal and mechanical properties of polyesters.[12] The rigid cyclohexane ring structure increases the glass transition temperature and provides excellent chemical resistance and durability.[12] Polyesters derived from CHDM are often used in high-performance applications where robustness is key.[1]
Bio-derived Rigid Diols: Isosorbide
Isosorbide, derived from glucose, is a rigid bicyclic diol that can impart high thermal stability to polyesters.[5] Its use as a monomer can significantly increase the glass transition temperature of the resulting polymer.[5] The incorporation of isosorbide is a key strategy for producing high-performance, bio-based plastics. However, the secondary hydroxyl groups of isosorbide can have lower reactivity, sometimes necessitating specialized catalysts or reaction conditions to achieve high molecular weights.[4]
Functional Diols: Glycerol and Solketal
Glycerol, a readily available bio-derived triol, can be used to produce branched or cross-linked polyesters.[7][13] Its trifunctionality allows for the creation of complex polymer architectures. Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), a derivative of glycerol, contains a protected diol in a dioxolane ring, similar to the target molecule. It can be used to introduce pendant hydroxyl groups after deprotection, or the dioxolane ring itself can be a point of hydrolytic instability.
Experimental Protocols
General Two-Step Melt Polycondensation for Polyester Synthesis
This protocol is a widely applicable method for synthesizing polyesters from a diol and a dicarboxylic acid or its dimethyl ester.
Materials:
-
Diol (e.g., 1,4-Cyclohexanedimethanol)
-
Diacid or Dimethyl Ester (e.g., Terephthalic Acid or Dimethyl Terephthalate)
-
Catalyst (e.g., Titanium(IV) butoxide (TBT), Antimony(III) oxide)
-
Stabilizer (e.g., Phosphorous acid)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
Step 1: Esterification or Transesterification
-
Charge the reactor with the diol and diacid/dimethyl ester in the desired molar ratio (typically a slight excess of diol, e.g., 1:1.2 to 1:2.2 diacid:diol).
-
Add the catalyst (e.g., 200-500 ppm) and stabilizer.
-
Purge the reactor with nitrogen to establish an inert atmosphere.
-
Heat the mixture to 180-220°C with constant stirring.
-
Water or methanol will be produced as a byproduct and should be collected through the condenser. The reaction is monitored by the amount of byproduct collected and is typically continued for 2-4 hours.
Step 2: Polycondensation
-
Increase the temperature to 250-280°C.
-
Gradually apply a vacuum (reducing the pressure to <1 mbar) to remove the excess diol and other volatile byproducts.
-
The viscosity of the reaction mixture will increase as the polymer chains grow. The reaction is continued until the desired viscosity or stirrer torque is reached, which can take 2-4 hours.
-
The molten polymer is then extruded from the reactor under nitrogen pressure and can be pelletized after cooling.
Hydrolytic Degradation Study
Procedure:
-
Prepare thin films of the synthesized polyester by solvent casting or melt pressing.
-
Dry the films under vacuum to a constant weight.
-
Immerse the pre-weighed films in a buffer solution of the desired pH (e.g., phosphate-buffered saline at pH 7.4 for physiological conditions, or an acidic buffer for accelerated degradation of acetal-containing polymers) at a controlled temperature (e.g., 37°C or 60°C).
-
At predetermined time intervals, remove the films, rinse with deionized water, and dry under vacuum to a constant weight.
-
The percentage of mass loss is calculated.
-
The molecular weight of the remaining polymer can be determined using Gel Permeation Chromatography (GPC) to assess the extent of chain scission.
Visualizing Methodologies and Relationships
Figure 1: Experimental Workflow for Polyester Synthesis and Characterization
Figure 2: Hydrolytic Degradation Pathways
Conclusion
The selection of a diol monomer is a powerful tool for tailoring the properties of polyesters for specific applications in research and drug development. While this compound represents a class of monomers with acid-labile linkages, alternatives such as CHDM, isosorbide, and glycerol-based diols offer a broad spectrum of properties. CHDM provides enhanced thermomechanical stability, isosorbide offers a bio-based route to high-T_g materials, and functional diols like glycerol allow for complex architectures. By understanding the structure-property relationships and employing robust synthesis and characterization protocols, researchers can rationally design and develop advanced polymers to meet the demanding requirements of modern applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isosorbide and 2,5-Furandicarboxylic Acid Based (Co)Polyesters: Synthesis, Characterization, and Environmental Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Physical properties and hydrolytic degradability of polyethylene-like polyacetals and polycarbonates - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42592D [pubs.rsc.org]
- 11. Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions [article.sapub.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 1,3-Dioxolane-2,2-diethanol and Its Structural Precursors
An Objective Guide for Researchers in Drug Development and Chemical Analysis
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of novel molecules is paramount. 1,3-Dioxolane-2,2-diethanol, a molecule featuring both a cyclic acetal and two primary alcohol functionalities, presents a unique spectroscopic signature. This guide provides a comparative analysis of its predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra against its fundamental structural components: 1,3-dioxolane and ethylene glycol. By understanding the spectral characteristics of these precursors, researchers can more accurately interpret the data for the target compound and similar molecular architectures.
This report outlines the predicted spectral data for this compound and contrasts it with experimental data from its foundational moieties. Detailed experimental protocols for acquiring NMR and IR spectra are also provided to ensure reproducibility and methodological rigor.
Comparative Infrared (IR) Spectral Data
The IR spectrum is instrumental in identifying key functional groups. The presence of hydroxyl (-OH) groups and the acetal (C-O-C) linkage are the most prominent features to be analyzed.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | ~3400 (broad, strong) | O-H stretch (intermolecular hydrogen bonding) |
| ~2950-2850 (medium) | C-H stretch (aliphatic) | |
| ~1150-1050 (strong) | C-O stretch (acetal and primary alcohol) | |
| 1,3-Dioxolane (Experimental) | ~2980-2880 (medium-strong) | C-H stretch (aliphatic) |
| ~1150-1040 (strong, multiple bands) | C-O-C stretch (cyclic acetal)[1] | |
| Ethylene Glycol (Experimental) | ~3300 (very broad, strong) | O-H stretch (intermolecular hydrogen bonding)[2][3] |
| ~2940, 2877 (strong) | C-H stretch (aliphatic)[2] | |
| ~1085, 1035 (strong) | C-O stretch (primary alcohol)[2] |
Analysis: The IR spectrum of this compound is predicted to exhibit a prominent broad absorption band around 3400 cm⁻¹, characteristic of the O-H stretching in the hydrogen-bonded diol moieties. This is a feature directly inherited from its ethylene glycol component.[2][3] The strong C-O stretching absorptions, expected between 1150-1050 cm⁻¹, will be a composite of signals from the primary alcohol C-O bonds and the C-O-C bonds of the dioxolane ring.[1] The aliphatic C-H stretching vibrations will appear in the typical region of 2950-2850 cm⁻¹.
Comparative ¹H NMR Spectral Data
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound (Predicted) | ~4.9 (s) | Singlet | O-H (2H) |
| ~3.9 (s) | Singlet | -O-CH₂ -CH₂ -O- (4H) | |
| ~3.7 (s) | Singlet | -C-CH₂ -OH (4H) | |
| 1,3-Dioxolane (Experimental) | ~4.8 (s) | Singlet | -O-CH₂ -O- (2H) |
| ~3.8 (s) | Singlet | -O-CH₂ -CH₂ -O- (4H) | |
| Ethylene Glycol (Experimental) | ~4.5 (t, exchangeable) | Triplet | O-H (2H) |
| ~3.6 (t) | Triplet | -CH₂ - (4H) |
Analysis: For this compound, three distinct singlet signals are predicted in a deuterated solvent where the hydroxyl protons are observable. The protons of the two equivalent ethanol side chains (-CH₂-OH) are expected to be deshielded by the adjacent oxygen atoms, appearing around 3.7 ppm. The four equivalent protons of the dioxolane ring are predicted to resonate at a similar chemical shift, around 3.9 ppm. The hydroxyl protons, if not exchanged with the solvent, would likely appear as a singlet around 4.9 ppm. The simplicity of the predicted spectrum (all singlets) is due to the high degree of symmetry in the molecule.
Comparative ¹³C NMR Spectral Data
Carbon NMR (¹³C NMR) provides insight into the carbon framework of a molecule.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~110 | Quaternary Carbon (acetal) |
| ~68 | -O-C H₂-C H₂-O- | |
| ~62 | -C H₂-OH | |
| 1,3-Dioxolane (Experimental) | 95.3 | -O-C H₂-O-[4] |
| 65.2 | -O-C H₂-C H₂-O-[4] | |
| Ethylene Glycol (Experimental) | 63.9 | -C H₂-OH |
Analysis: The ¹³C NMR spectrum of this compound is predicted to show three signals. The most downfield signal, around 110 ppm, corresponds to the quaternary acetal carbon, which is significantly deshielded by the two attached oxygen atoms. The carbons of the dioxolane ring are expected around 68 ppm, and the carbons of the ethanol side chains are predicted to appear at approximately 62 ppm.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved; if necessary, gently warm or vortex the sample. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Instrument Setup : Place the NMR tube in the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Data Acquisition :
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. For quantitative analysis, ensure a sufficient relaxation delay between scans.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. For distinguishing between CH, CH₂, and CH₃ groups, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Processing : The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks with their corresponding wavenumbers.
Visualizing the Workflow and Comparisons
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for NMR and IR spectral analysis.
Caption: Logical comparison of spectral features.
References
A Comparative Guide to Analytical Techniques for Characterizing 1,3-Dioxolane-2,2-diethanol
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 1,3-Dioxolane-2,2-diethanol, a molecule featuring both a cyclic acetal and two primary alcohol functionalities. The information is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting data to aid in method selection and implementation.
Introduction to this compound
This compound is a diol derivative of 1,3-dioxolane. Its structure presents a unique combination of a polar diol side chain and a heterocyclic acetal ring, influencing its chemical and physical properties. Accurate characterization is crucial for its application in various research and development fields. This guide will explore spectroscopic and chromatographic techniques for its analysis.
Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are highly informative.
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| -OH | 2.0 - 4.0 | Broad Singlet | 2H |
| -CH₂- (dioxolane ring) | 3.8 - 4.2 | Multiplet | 4H |
| -CH₂- (ethanol side chains) | 3.5 - 3.8 | Triplet | 4H |
| Acetal CH (if present as impurity) | 4.8 - 5.2 | Singlet | - |
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| C2 (acetal carbon) | 95 - 105 |
| C4, C5 (dioxolane ring) | 60 - 70 |
| -CH₂- (ethanol side chains) | 55 - 65 |
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 128-1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be from the O-H and C-O bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (alkane) | 2850 - 3000 | Medium to Strong |
| C-O (ether/acetal) | 1050 - 1150 | Strong |
| C-O (alcohol) | 1000 - 1260 | Strong |
-
Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[1][2]
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.[1]
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates or ATR crystal.
-
Apply a small amount of the sample.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometry Data:
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 149.07 | Molecular ion (protonated) |
| [M-H₂O+H]⁺ | 131.06 | Loss of water |
| [M-CH₂OH+H]⁺ | 118.06 | Loss of a hydroxymethyl group |
| C₄H₇O₃⁺ | 103.04 | Fragmentation of the dioxolane ring |
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI) for more extensive fragmentation.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related impurities or in complex mixtures.
Gas Chromatography (GC)
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given the diol functionality, derivatization may be necessary to improve volatility and peak shape.
Alternative Approaches for GC Analysis:
| Method | Description | Advantages | Disadvantages |
| Direct Injection | The sample is injected directly onto the GC column. | Simple, no derivatization required. | Potential for peak tailing due to the polar hydroxyl groups.[3] |
| Derivatization (e.g., Silylation) | The hydroxyl groups are converted to less polar silyl ethers. | Improved volatility and peak shape, reduced tailing. | Requires an additional reaction step. |
-
Sample Preparation (Direct Injection): Dissolve the sample in a suitable solvent (e.g., methanol, isopropanol) to a concentration of approximately 1 mg/mL.
-
Sample Preparation (Derivatization):
-
Dry the sample thoroughly.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.
-
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
GC Conditions:
-
Column: A polar capillary column (e.g., Wax or PEG phase) is recommended for underivatized analysis.[4] A non-polar column (e.g., DB-5ms) is suitable for silylated derivatives.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which can be used for identification and quantification, respectively.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including polar and non-volatile substances. For this compound, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) would be suitable.
Comparison of HPLC Modes:
| HPLC Mode | Stationary Phase | Mobile Phase | Elution Order |
| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile or Water/Methanol) | More polar compounds elute first. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., Silica, Diol) | Apolar with a small amount of polar solvent (e.g., Acetonitrile/Water) | More polar compounds are retained longer.[5] |
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrument: An HPLC system equipped with a suitable detector, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), as the analyte lacks a strong UV chromophore.
-
HPLC Conditions (Reversed-Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and methanol or acetonitrile.[6]
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
-
-
HPLC Conditions (HILIC):
-
Column: HILIC column (e.g., silica, diol, or amide-based).
-
Mobile Phase: Isocratic or gradient elution with a high percentage of organic solvent (e.g., acetonitrile) and a small percentage of aqueous buffer.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: Ambient or slightly elevated.
-
-
Data Analysis: Analyze the chromatogram to determine the retention time and peak area for qualitative and quantitative analysis.
Visualization of Analytical Workflows
The following diagrams illustrate the general workflows for the characterization of this compound using the described analytical techniques.
Caption: Workflow for Spectroscopic Characterization.
Caption: Workflow for Chromatographic Characterization.
References
Performance Comparison of Polymers from 1,3-Dioxolane-2,2-diethanol for Advanced Drug Delivery
A new frontier in stimuli-responsive polymers for targeted therapeutics is emerging with the use of monomers like 1,3-Dioxolane-2,2-diethanol. This guide provides a comparative analysis of the performance of polymers synthesized with this ketal-containing diol against traditional aliphatic diols, highlighting its potential for creating pH-sensitive drug delivery systems.
For researchers, scientists, and drug development professionals, the choice of polymer is critical in designing effective drug delivery vehicles. Polymers incorporating this compound into their backbone introduce acid-labile ketal linkages. This unique feature allows for the development of "smart" polymers that are stable at physiological pH but degrade in the acidic microenvironments of tumors or intracellular compartments, enabling targeted drug release and minimizing off-target effects. In contrast, polymers synthesized from conventional diols like 1,4-butanediol lack this pH-responsiveness.
This guide synthesizes data from various studies on analogous ketal-containing and conventional polymers to provide a comparative overview of their key performance characteristics, detailed experimental protocols for their synthesis and characterization, and visual representations of their chemical behavior.
Quantitative Performance Comparison
The following tables summarize the key performance differences between polyurethanes and polyesters synthesized with a standard aliphatic diol (1,4-butanediol) and the expected performance of analogous polymers synthesized with this compound.
Table 1: Polyurethane Performance Comparison
| Property | Polyurethane with 1,4-Butanediol | Polyurethane with this compound (Expected) |
| pH-Sensitivity | Non-sensitive | Degrades in acidic conditions (pH < 6.5) |
| Degradation Products | Non-degradable (in the absence of hydrolyzable soft segments) | Diol, diisocyanate derivatives, acetone, and ethylene glycol |
| Drug Release Mechanism | Diffusion-controlled | Primarily degradation-controlled in acidic environments |
| Biocompatibility | Generally good | Degradation products are considered biocompatible[1] |
| Thermal Stability | High | Moderate, susceptible to acid-catalyzed degradation at elevated temperatures |
Table 2: Polyester Performance Comparison
| Property | Polyester with 1,4-Butanediol | Polyester with this compound (Expected) |
| pH-Sensitivity | Slow hydrolysis of ester bonds, not significantly pH-dependent in the physiological range | Rapid degradation in acidic conditions due to ketal hydrolysis |
| Degradation Products | Diol and dicarboxylic acid | Diol, dicarboxylic acid, acetone, and ethylene glycol |
| Drug Release Mechanism | Bulk erosion and diffusion | Surface erosion and degradation-controlled release in acidic pH[1] |
| Biocompatibility | Good, but acidic byproducts can cause inflammation[2] | Good, with neutral degradation byproducts from the ketal cleavage[1][2] |
| Crystallinity | Can be semi-crystalline | Expected to be amorphous or have lower crystallinity due to the bulky dioxolane group |
Visualizing Chemical Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthesis of pH-sensitive polymers.
Caption: pH-sensitive degradation mechanism.
Caption: In vitro drug release experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of the discussed polymers.
Synthesis of pH-Sensitive Polyurethane
This protocol describes a typical two-step solution polymerization method for synthesizing a polyurethane containing this compound.
-
Prepolymer Formation:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, a polyol soft segment (e.g., polycaprolactone diol) and a molar excess of a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate), MDI) are dissolved in an anhydrous solvent (e.g., dimethylformamide, DMF).
-
A catalyst, such as dibutyltin dilaurate (DBTDL), is added.
-
The reaction mixture is heated to 70-80°C and stirred under a nitrogen atmosphere for 2-3 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
A solution of this compound and a conventional chain extender (e.g., 1,4-butanediol) in DMF is added dropwise to the prepolymer solution.
-
The reaction is continued at 70-80°C for another 3-4 hours until the isocyanate peak in the FTIR spectrum disappears.
-
The resulting polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum at 60°C.
-
In Vitro Degradation Study
This protocol outlines a standard procedure to evaluate the pH-sensitive degradation of the synthesized polymers.
-
Sample Preparation: Polymer films of a defined thickness are cast from a polymer solution (e.g., in DMF) and dried under vacuum. The initial weight of each film is recorded.
-
Incubation: The polymer films are immersed in phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.5. The samples are incubated at 37°C in a shaking water bath.
-
Analysis: At predetermined time points, the films are removed, rinsed with deionized water, and dried under vacuum until a constant weight is achieved.
-
Characterization: The weight loss is calculated. The degradation can be further characterized by analyzing the changes in molecular weight using Gel Permeation Chromatography (GPC) and monitoring the appearance of degradation products in the buffer solution via techniques like NMR or mass spectrometry.
In Vitro Drug Release Study
This protocol describes a typical method for assessing the drug release profile from polymer nanoparticles.
-
Nanoparticle Formulation: The drug and the polymer are co-dissolved in a suitable organic solvent. This solution is then added dropwise to an aqueous solution containing a surfactant under vigorous stirring to form an oil-in-water emulsion. The organic solvent is removed by evaporation, resulting in drug-loaded nanoparticles.
-
Release Study: A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag. The dialysis bag is then immersed in a known volume of release medium (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5) and incubated at 37°C with gentle shaking.
-
Sampling: At specific time intervals, an aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium.
-
Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The cumulative percentage of drug release is then plotted against time.
Gel Permeation Chromatography (GPC) Analysis
GPC is used to determine the molecular weight and molecular weight distribution of the synthesized polymers.
-
Sample Preparation: A known concentration of the polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF). The solution is filtered through a 0.22 µm syringe filter.
-
Instrumentation: The analysis is performed on a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymer.
-
Calibration: The system is calibrated using polystyrene standards of known molecular weights.
-
Analysis: The prepared polymer solution is injected into the GPC system, and the elution profile is recorded. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the calibration curve.
References
The Influence of Diol Structure on Polyester Properties: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the selection of diols for polyester synthesis, supported by experimental data and detailed protocols.
The versatility of polyesters as biomaterials and drug delivery vehicles is largely dictated by the judicious choice of their monomeric constituents. Among these, the diol component plays a pivotal role in defining the final polymer's mechanical strength, thermal stability, and degradation kinetics. This guide provides a comparative analysis of various diols used in polyester synthesis, offering a clear overview of how their structural attributes influence the resulting polymer properties. The information is supported by experimental data and detailed methodologies to aid in the rational design of polyesters for specific applications.
Impact of Diol Structure on Polyester Performance
The structure of the diol monomer significantly influences the polyester's characteristics. Key factors include the chain length of linear diols, the presence of branching, and the incorporation of rigid cyclic or aromatic structures.[1] Generally, increasing the chain length of a linear aliphatic diol enhances chain flexibility, leading to a decrease in tensile strength and Young's modulus but an increase in elongation at break.[1][2] Conversely, incorporating rigid structures like aromatic rings or cyclic groups into the diol monomer enhances the stiffness and thermal stability of the polymer, resulting in increased tensile strength and glass transition temperature (Tg).[3][4] The introduction of methyl branches can disrupt crystal packing, which may reduce crystallinity while increasing the glass transition temperature.[1]
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize the mechanical and thermal properties of polyesters synthesized with different diols.
Table 1: Mechanical Properties of Polyesters Derived from Various Diols
| Diol Type | Diol Example | Dicarboxylic Acid/Derivative | Resulting Polyester System | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| Linear Aliphatic | Ethylene Glycol | Itaconic Acid | UPR-IE | 43.33 | - | - |
| Linear Aliphatic | 1,4-Butanediol | C18 Diacid | Polyester-b4.18 | - | 290 | 430 |
| Linear Aliphatic | 1,4-Butanediol | 2,5-Furandicarboxylic Acid | Poly(butylene furanoate) (PBF) | 5.5 - 31.8 | 742 - 1000 | 2.5 - 1184 |
| Branched Aliphatic | Neopentyl Glycol | Phthalic Anhydride | HTP-1 System | - | - | - |
| Alicyclic (Rigid) | 1,4-Cyclohexanedimethanol (CHDM) | Terephthalic Acid | - | - | >2000 | - |
| Bio-based (Rigid) | Isosorbide | Succinic Acid | Poly(isosorbide succinate) (PIsSu) | - | - | - |
| Aromatic Modified | Ethylene Glycol with DMT | Itaconic Acid & Dimethyl Terephthalate | UPR-I8D2E | 51.85 | - | 13.47 |
Data sourced from multiple studies; direct comparison should be made with caution due to variations in synthesis and testing conditions.[1][3][4][5]
Table 2: Thermal Properties of Polyesters Derived from Various Diols
| Diol Type | Diol Example | Dicarboxylic Acid/Derivative | Resulting Polyester System | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5%) (°C) |
| Linear Aliphatic | Ethylene Glycol | 2,5-Furandicarboxylic Acid | 2,5-PEF | Similar to PET | - | >300 |
| Linear Aliphatic | 1,3-Propanediol | 2,5-Furandicarboxylic Acid | PPFs | - | - | >300 |
| Linear Aliphatic | 1,4-Butanediol | 2,5-Furandicarboxylic Acid | PBFs | 31 - 46 | 168 - 172 | >300 |
| Branched Aliphatic | Neopentyl Glycol | Phthalic Anhydride | HTP-1 System | 40.19 | - | - |
| Bio-based (Rigid) | Isosorbide | Terephthalic Acid | PEIT | >100 | - | - |
| Linear Aliphatic | α,ω-diols (n=2-12) | Eugenol-derived diacid | - | -28.4 to 7.6 | - | >330 |
Data sourced from multiple studies; direct comparison should be made with caution due to variations in synthesis and testing conditions.[2][3][6][7]
Experimental Protocols
The most common method for synthesizing these polyesters is melt polycondensation, a robust and scalable technique.[1]
General Melt Polycondensation Protocol:
-
Esterification/Transesterification: The diol and dicarboxylic acid (or its diester derivative) are charged into a reaction vessel in a specific molar ratio (typically a slight excess of the diol). A catalyst, such as an antimony, tin, or titanium compound, is often added to accelerate the reaction.[1] The mixture is heated to a temperature between 150°C and 220°C under an inert atmosphere (e.g., nitrogen).[1] During this stage, a byproduct (water or a small alcohol like methanol) is formed and continuously removed to drive the reaction towards the formation of oligomers.[1]
-
Polycondensation: Following the initial esterification, the temperature is raised to a range of 220°C to 280°C, and a vacuum is applied.[1][3] This crucial step facilitates the removal of excess diol and other volatile byproducts, promoting the linking of the shorter polymer chains into a high-molecular-weight polyester.[1] The reaction is monitored by measuring the viscosity of the melt or by analyzing the molecular weight of samples taken at intervals.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Used to confirm the chemical structure of the synthesized polyesters.[2]
-
Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): Utilized to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyesters.[8]
-
Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability of the polymers by determining the decomposition temperature.[4]
-
Tensile Testing: Conducted according to ASTM D638 standards to determine the mechanical properties of the polyesters, including tensile strength, Young's modulus, and elongation at break.[1]
Visualizing the Synthesis and Logic
To better illustrate the experimental workflow and the logical relationships in diol selection, the following diagrams are provided.
Caption: A typical workflow for polyester synthesis via melt polycondensation.
Caption: Logical guide for selecting a diol based on desired polyester properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and properties of polyesters derived from renewable eugenol and α,ω-diols via a continuous overheating method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The search for rigid, tough polyesters with high T g – renewable aromatic polyesters with high isosorbide content - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00294F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. "Biobased Linear Polyester: Effect of Acids and Diols" by Jainishkumar Patel [digitalcommons.pittstate.edu]
A Comparative Guide to the Chromatographic Purity Validation of 1,3-Dioxolane-2,2-diethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chromatographic methods for the validation of 1,3-Dioxolane-2,2-diethanol purity. As a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and a component in various industrial formulations, ensuring the purity of this compound is critical for product quality, safety, and efficacy. This document outlines detailed experimental protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), presents a comparative analysis of these techniques, and discusses Nuclear Magnetic Resonance (NMR) spectroscopy as a complementary method for purity assessment.
Introduction to Purity Analysis of this compound
This compound is synthesized through various methods, including the acid-catalyzed reaction of diols with aldehydes or ketones. Potential impurities can arise from unreacted starting materials, byproducts of side reactions, and residual solvents. Common potential impurities may include ethylene glycol, formaldehyde or other carbonyl compounds, partially reacted intermediates, and oligomeric species. Therefore, robust analytical methods are required to separate and quantify the main component from these potential impurities.
Comparison of Analytical Techniques
The choice of analytical technique for purity validation depends on factors such as the volatility and polarity of the analyte and its potential impurities, the required sensitivity, and the available instrumentation. This guide focuses on Gas Chromatography and High-Performance Liquid Chromatography as the primary methods for separation and quantification.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with stationary and mobile phases. | Quantification based on the direct proportionality of signal intensity to the number of nuclei. |
| Analytes | Volatile and thermally stable compounds. | Non-volatile and thermally labile compounds. | Any compound with NMR-active nuclei. |
| Sensitivity | High (ng to pg level). | Moderate to high (µg to ng level). | Lower sensitivity compared to chromatographic methods. |
| Resolution | Excellent for volatile compounds. | High, especially for complex mixtures. | Depends on spectral dispersion. |
| Quantification | Requires a calibration standard for each compound. | Requires a calibration standard for each compound. | Can be used for absolute quantification against a certified internal standard. |
| Impurity Profile | Good for volatile impurities. | Versatile for a wide range of polar and non-polar impurities. | Provides structural information about impurities. |
Experimental Protocols
Gas Chromatography (GC-FID) Method
Gas chromatography with a Flame Ionization Detector (GC-FID) is a suitable method for the analysis of the relatively volatile this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: A polar stationary phase is recommended for the analysis of diols. A good starting point would be a column like a DB-WAX or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Detector Temperature: 260 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent such as methanol or isopropanol to a final concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC-UV/RID) Method
Reversed-phase HPLC is a versatile technique for the purity assessment of polar compounds like this compound. Since the analyte lacks a strong UV chromophore, a Refractive Index Detector (RID) is a suitable choice. Alternatively, UV detection at a low wavelength (e.g., 200-210 nm) can be employed.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of water and methanol (or acetonitrile). A starting point could be 80:20 (v/v) water:methanol. The composition may need to be optimized for the best separation of impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector:
-
RID: Maintained at a stable temperature (e.g., 35 °C).
-
UV: 205 nm.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Quantitative Analysis Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound purity by chromatography.
Quantitative Analysis Workflow
Alternative Method: Quantitative NMR (qNMR)
Quantitative ¹H-NMR (qNMR) can be a powerful tool for purity assessment as it allows for direct quantification against a certified internal standard without the need for a specific reference standard of the analyte.[1][2][3][4][5]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters: Use a quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Data Processing: Carefully integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, and the weights of the sample and the standard.
Logical Relationship of Purity Validation Steps
The following diagram illustrates the logical steps involved in the validation of an analytical method for purity determination.
Method Validation Workflow
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the purity validation of this compound. The choice between GC and HPLC will depend on the specific impurity profile of the sample and the available instrumentation. GC is well-suited for volatile impurities, while HPLC offers greater versatility for a broader range of compounds. Quantitative NMR serves as an excellent orthogonal method for purity confirmation and can be used for absolute quantification. A thorough validation of the chosen method is essential to ensure reliable and accurate purity results, which are critical for the quality and safety of the final product in pharmaceutical and other high-purity applications.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. A solvent-free method for making dioxolane and dioxane from the biorenewables glycerol and furfural catalyzed by oxorhenium(V) oxazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
A Comparative Guide to the Thermal Stability of Polyurethanes Based on Different Diol Chain Extenders
For Researchers, Scientists, and Drug Development Professionals
The selection of a diol chain extender is a critical parameter in the synthesis of polyurethanes (PUs), profoundly influencing their final thermal properties. This guide provides an objective comparison of the thermal stability of polyurethanes synthesized with various diols, supported by experimental data from peer-reviewed studies. Understanding these differences is crucial for designing materials with the required performance characteristics for demanding applications.
The thermal stability of polyurethanes is primarily determined by the dissociation energy of the urethane bond. However, the structure of the diol chain extender, which constitutes the hard segment of the polyurethane, plays a significant role in the overall thermal degradation profile. Factors such as the symmetry of the diol, the presence of bulky side groups, and the type of diol (aliphatic vs. aromatic) can all affect the thermal stability.
Data Summary
The following table summarizes the thermal decomposition characteristics of polyurethanes synthesized with different diol chain extenders. The data has been compiled from studies utilizing 4,4'-methylene diphenyl diisocyanate (MDI) as the diisocyanate and various polyols. It is important to note that direct comparisons should be made with caution, as the polyol component also influences thermal stability.
| Diol Chain Extender | Polyol Type | Tonset (°C) | Tmax (°C) | Char Yield (%) | Key Observations |
| 1,4-Butanediol (1,4-BDO) | Polycarbonate Diol (PCDL) | ~300 | - | - | Exhibits good thermal stability due to its symmetrical and linear structure, which allows for efficient packing of the hard segments.[1] |
| 1,3-Butanediol (1,3-BDO) | Polycarbonate Diol (PCDL) | ~300 | - | - | The asymmetrical structure due to the methyl group leads to a higher glass transition temperature compared to 1,4-BDO based PUs, but similar thermal decomposition onset.[1] |
| Aliphatic-Aromatic Diols | Poly(oxytetramethylene)diol (PTMO) | 299-301 | - | 15.75-20.85 | Polyurethanes based on MDI and aliphatic-aromatic diols show enhanced thermal stability and higher char yield compared to those based on aliphatic diisocyanates like HDI. |
| Vanillin-Derived Diols | - | 214-264 | - | - | The presence of aromatic structures in the diol can enhance thermal stability.[2] |
| Cardanol-Based Diols | Isophorone diisocyanate (IPDI) based | - | - | - | The presence of long alkyl side chains in cardanol-based diols can improve the thermal stability of the resulting polyurethanes. |
Influence of Diol Structure on Thermal Stability
The structure of the diol chain extender has a marked effect on the thermal stability of the resulting polyurethane.
-
Symmetry and Linearity: Linear and symmetrical diols, such as 1,4-butanediol, allow for better packing and ordering of the hard segments. This can lead to stronger intermolecular forces and, consequently, higher thermal stability.[1]
-
Branching: The introduction of side groups, as seen in 1,3-butanediol, can disrupt the packing of the polymer chains. While this may not significantly alter the onset of thermal decomposition, it can affect other thermal properties like the glass transition temperature.[1]
-
Aromatic vs. Aliphatic Diols: Polyurethanes derived from aromatic diols generally exhibit higher thermal stability than those from aliphatic diols. The rigid aromatic rings increase the energy required for bond scission and contribute to higher char formation at elevated temperatures.[3][2]
-
Polycarbonate Diols: Polyurethanes based on polycarbonate diols are known for their good thermal stability. The stability is influenced by the specific structure of the polycarbonate diol used.[4]
Experimental Protocols
The data presented in this guide is primarily derived from thermogravimetric analysis (TGA). Below is a representative experimental protocol for conducting TGA on polyurethane samples.
Thermogravimetric Analysis (TGA) of Polyurethanes
Objective: To determine the thermal stability and decomposition profile of polyurethane samples.
Apparatus:
-
Thermogravimetric Analyzer (e.g., NETZSCH STA-409PC, Mettler Toledo TGA2)
-
Analytical balance
-
Sample pans (e.g., alumina, platinum)
Procedure:
-
Sample Preparation: A small amount of the polyurethane sample (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The desired temperature program is set. A typical program involves an initial isothermal step at a low temperature (e.g., 30°C) to allow the sample to equilibrate, followed by a linear heating ramp to a final temperature (e.g., 600-800°C). A heating rate of 10°C/min or 20°C/min is commonly used.
-
-
Data Acquisition: The sample is heated according to the set temperature program. The instrument continuously monitors and records the sample's weight as a function of temperature and time.
-
Data Analysis:
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal stability parameters:
-
Tonset (Onset Decomposition Temperature): The temperature at which significant weight loss begins. This is often determined as the temperature at which 5% weight loss occurs (Td5).
-
Tmax (Temperature of Maximum Decomposition Rate): The temperature at which the rate of weight loss is highest. This is determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of the initial sample weight remaining at the end of the experiment, indicating the amount of non-volatile carbonaceous residue.
-
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and thermal analysis of polyurethanes with different diols.
Caption: General workflow for polyurethane synthesis and thermal stability analysis.
References
Navigating Biocompatibility: A Comparative Analysis of 1,3-Dioxolane-2,2-diethanol Derivatives and Alternative Biomaterials
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the innovation pipeline. This guide provides a comparative assessment of the biocompatibility of 1,3-dioxolane derivatives, with a focus on the broader class due to a lack of specific data on 1,3-Dioxolane-2,2-diethanol. We will compare their performance with established biocompatible polymers: Poly(lactic-co-glycolic acid) (PLGA), Poly(ε-caprolactone) (PCL), and Polyethylene glycol (PEG), supported by experimental data and detailed protocols.
Executive Summary
The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. This evaluation is crucial for any medical device or drug delivery system. While 1,3-dioxolane derivatives have shown promise in various applications due to their versatile chemical properties, their biocompatibility profile is not as extensively characterized as that of polymers like PLGA, PCL, and PEG. This guide aims to synthesize the available data to aid in informed material selection.
Biocompatibility Profile of 1,3-Dioxolane Derivatives
Acute Toxicity:
Acute toxicity studies on 1,3-dioxolane have been conducted, primarily focusing on occupational exposure routes. These studies indicate a relatively low order of acute toxicity. For instance, the lethal dose 50 (LD50) for 1,3-dioxolane in rats via intragastric administration is 5.8 g/kg, and the lethal concentration 50 (LC50) for inhalatory exposure is greater than 87,000 mg/m³ of air.[1] Some derivatives, however, have shown evidence of toxicity. For example, repeated inhalation exposure to certain dioxolane compounds in rats resulted in bone marrow hypoplasia at concentrations as low as 10 and 51 ppm.[2] It is also noted that 1,3-dioxolane can cause skin irritation upon repeated exposure.[1]
Cytotoxicity:
The cytotoxicity of 1,3-dioxolane derivatives has been evaluated in the context of their potential as multidrug resistance modulators in cancer therapy. In these studies, the cytotoxicity of the compounds was determined using the MTT assay on human Caco-2 cells.[3] While specific IC50 values are not broadly reported for non-cancerous cell lines, this indicates that at certain concentrations, these derivatives can impact cell viability.
Comparative Analysis with Alternative Biocompatible Polymers
For a comprehensive assessment, the biocompatibility of 1,3-dioxolane derivatives is compared with three widely used biocompatible polymers: PLGA, PCL, and PEG.
| Biomaterial | In Vitro Cytotoxicity | In Vivo Biocompatibility | Genotoxicity |
| 1,3-Dioxolane Derivatives | Data limited; some derivatives show cytotoxicity in cancer cell lines.[3] | Limited data; some derivatives show systemic toxicity with repeated exposure.[2] | No data found. |
| Poly(lactic-co-glycolic acid) (PLGA) | Generally low to non-cytotoxic to various cell lines, including fibroblasts and osteoblasts.[4][5] | Good biocompatibility with minimal inflammatory response. Biodegrades into lactic and glycolic acids, which are metabolized by the body.[6][7] | No significant genotoxicity reported.[4] |
| Poly(ε-caprolactone) (PCL) | Considered non-toxic and biocompatible with various cell types, including fibroblasts and osteoblasts.[8][9] | Excellent in vivo biocompatibility with a slow degradation rate, making it suitable for long-term implants.[10] | No genotoxic effects observed in standard assays.[11] |
| Polyethylene glycol (PEG) | Highly biocompatible and non-toxic, widely used in FDA-approved medical devices and drug formulations.[12][13] | Exhibits excellent biocompatibility in vivo, with minimal inflammatory or immunological reactions.[14][15] | No genotoxicity reported.[11] |
Experimental Protocols
A thorough biocompatibility assessment relies on standardized experimental protocols. The following are methodologies for key in vitro assays.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[16][17]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the exposure period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Comet Assay for Genotoxicity
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[19][20]
Principle: Cells are embedded in agarose gel on a microscope slide and lysed to remove membranes and proteins, leaving behind the DNA. Electrophoresis is then applied, causing damaged DNA (fragments) to migrate away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[21]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the cell culture or tissue of interest.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to break down the cell and nuclear membranes.
-
DNA Unwinding: Place the slides in an alkaline or neutral electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage.
Visualizing Biocompatibility Assessment
The following diagrams illustrate the workflow for assessing cytotoxicity and the logical framework for biocompatibility evaluation based on ISO 10993 standards.
Conclusion
The available data suggests that while 1,3-dioxolane derivatives may have potential in various biomedical applications, a comprehensive assessment of their biocompatibility is still needed. In contrast, polymers such as PLGA, PCL, and PEG have been extensively studied and have a well-established record of biocompatibility, making them safer choices for many current applications. For researchers considering this compound or its derivatives, it is imperative to conduct thorough biocompatibility testing following standardized protocols, such as those outlined in the ISO 10993 series, to ensure the safety and efficacy of the final product.
References
- 1. [Experimental studies of toxic effects of 1,3,5-trioxane and 1,3-dioxolane. I. Acute toxic effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhalation toxicity of Dioxole and Dioxolane compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocompatibility Assessment of Polyethylene Glycol-Poly L-Lysine-Poly Lactic-Co-Glycolic Acid Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized Poly(lactic-co-glycolic acid) Enhances Drug Delivery and Provides Chemical Moieties for Surface Engineering while Preserving Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research [mdpi.com]
- 7. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. actascientific.com [actascientific.com]
- 10. Preliminary Biocompatibility Tests of Poly-ε-Caprolactone/Silver Nanofibers in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute toxicity and genotoxicity studies on poly(ε-caprolactone)-poly(ethylene glycol)-poly(ε-caprolactone) nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term in vivo effect of PEG bone tissue engineering scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro cytotoxicity and in vivo biocompatibility of poly(propylene fumarate-co-ethylene glycol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. benchchem.com [benchchem.com]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. researchgate.net [researchgate.net]
- 21. 21stcenturypathology.com [21stcenturypathology.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Dioxolane-2,2-diethanol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the disposal of 1,3-Dioxolane-2,2-diethanol, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound was not located, data for the closely related compound, 1,3-Dioxolane, indicates that it is a highly flammable liquid and vapor that can cause serious eye irritation.[1][2][3][4][5] Therefore, it is prudent to handle this compound with similar precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[3]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3]
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5][6]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][3]
-
Ground and bond containers when transferring material.[1][3]
II. Quantitative Data Summary
The following table summarizes key quantitative data for the related compound, 1,3-Dioxolane, which should be considered as indicative for this compound in the absence of specific data.
| Property | Value | Source |
| CAS Number | 646-06-0 (for 1,3-Dioxolane) | [1][3] |
| Molecular Formula | C3H6O2 (for 1,3-Dioxolane) | |
| Melting Point/Range | -95 °C (-139 °F) | [3] |
| Density | 1.06 g/cm³ at 25 °C (77 °F) | [3] |
| Hazard Statements | H225: Highly flammable liquid and vapour. | [1][3][5] |
| H319: Causes serious eye irritation. | [1][3][5] | |
| H360: May damage fertility or the unborn child. | [3][5] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations.[7][8] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[8][9]
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: Based on the flammability of the related compound 1,3-Dioxolane, it is highly likely that this compound will be classified as a hazardous waste.[10][11]
-
Waste Profile: Characterize the waste stream. Note any contaminants that may have been introduced during experimental procedures.
Step 2: Segregation and Storage
-
Segregation: Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents.[3][10][12]
-
Container Requirements: Store the waste in a chemically compatible, properly sealed, and clearly labeled container.[12][13] The container should be in good condition and free of leaks.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Flammable," "Irritant").[11][13]
-
Storage Area: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[7][11] The storage area should be well-ventilated and away from sources of ignition.[13]
Step 3: Waste Minimization In accordance with federal and state regulations, laboratories should implement a waste minimization strategy.[7]
-
Order only the necessary quantities of chemicals.[7]
-
Maintain a chemical inventory to avoid purchasing duplicates.[7]
-
Consider using less hazardous substitute chemicals if possible.[10]
Step 4: Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste. Contact them to schedule a pickup.[7]
-
Licensed Waste Hauler: The EHS department will arrange for a licensed hazardous waste hauler to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[11]
-
Disposal Methods: Common disposal methods for flammable organic liquids include incineration or fuel blending.[11] Land disposal is highly restricted for most hazardous wastes.[14]
IV. Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the general experimental workflow involving a chemical like this compound and the subsequent decision-making process for its proper disposal.
Caption: General laboratory workflow from chemical acquisition to waste disposal request.
Caption: Decision pathway for the proper disposal of this compound waste.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. epa.gov [epa.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. danielshealth.com [danielshealth.com]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling 1,3-Dioxolane-2,2-diethanol
Essential Safety and Handling Guide for 1,3-Dioxolane-2,2-diethanol
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, a stringent PPE protocol is mandatory when handling this compound. The following table summarizes the recommended PPE, drawing on best practices for handling related chemical structures.
| PPE Category | Item | Specifications and Standards |
| Eye and Face Protection | Chemical Safety Goggles or Safety Glasses with side shields | Must meet ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Inspect gloves for any signs of degradation before use. It is advisable to change gloves immediately if they come into contact with the chemical. Double-gloving is recommended for enhanced protection. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn over personal clothing. Ensure the coat is fully buttoned to provide maximum coverage. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet to protect against potential spills. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used in the absence of adequate engineering controls (e.g., fume hood) or if there is a potential for aerosolization or inhalation of vapors. A full-face respirator provides additional eye and face protection. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment and ensuring the stability of this compound.
Handling:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Hygiene: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Spill Management: In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for proper disposal.
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight. Based on information for similar compounds, storage at 0-8°C is recommended.[1]
-
Containers: Keep containers tightly sealed to prevent leakage and contamination.
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.
Disposal Plan
Chemical waste must be managed in a manner that minimizes environmental impact and complies with all local, state, and federal regulations.
Disposal of Unused Chemical:
-
Unused or surplus this compound should be disposed of as hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, including gloves, absorbent materials from spills, and empty containers, should be treated as hazardous waste.
-
Place contaminated materials in a sealed and clearly labeled waste container for collection by your institution's EHS department.
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling and emergency response related to this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: A clear, procedural guide for responding to a spill of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
